2-(Morpholin-4-yl)quinolin-4(1H)-one
Description
Structure
3D Structure
Properties
CAS No. |
916039-74-2 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-morpholin-4-yl-1H-quinolin-4-one |
InChI |
InChI=1S/C13H14N2O2/c16-12-9-13(15-5-7-17-8-6-15)14-11-4-2-1-3-10(11)12/h1-4,9H,5-8H2,(H,14,16) |
InChI Key |
HRNRAGIDOGFWEH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 2-(Morpholin-4-yl)quinolin-4(1H)-one: A Technical Guide for Preclinical Development
Introduction and Pharmacological Significance
The quinolin-4(1H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, serving as the structural foundation for numerous antimicrobial, antiviral, and antineoplastic agents. Specifically, the introduction of a morpholine ring at the C2 position yields 2-(Morpholin-4-yl)quinolin-4(1H)-one , a highly specific pharmacophore recognized for its potent inhibition of DNA-dependent protein kinase (DNA-PK).
DNA-PK is a critical serine/threonine kinase in the non-homologous end joining (NHEJ) pathway, responsible for repairing DNA double-strand breaks (DSBs). By acting as ATP-competitive inhibitors, 2-morpholinoquinolin-4-ones prevent DNA-PKcs activation, thereby sensitizing cancer cells to genotoxic therapies such as ionizing radiation or topoisomerase inhibitors. The morpholine oxygen acts as a crucial hydrogen-bond acceptor with the kinase hinge region, while the quinolone core occupies the adenine-binding pocket.
Diagram 1: Mechanism of DNA-PK inhibition by 2-(Morpholin-4-yl)quinolin-4(1H)-one in the NHEJ pathway.
Chemical Logic and Retrosynthetic Strategy
The traditional synthesis of quinolin-4-ones relies on the Conrad-Limpach reaction, which involves the condensation of anilines with
To bypass this limitation, modern synthesis employs a Meldrum's acid-mediated cascade . The causality behind this choice is rooted in the predictable thermal decomposition of Meldrum's acid derivatives. At high temperatures (~250 °C), the 1,3-dioxane-4,6-dione ring undergoes a retro-Diels-Alder-like fragmentation, extruding acetone and carbon dioxide to generate a highly reactive imidoyl ketene intermediate. This ketene is sterically and electronically forced to undergo an intramolecular electrophilic aromatic substitution exclusively at the ortho-position of the aniline ring, guaranteeing a 100% regioselective formation of the 4-quinolone core.
Diagram 2: Stepwise synthetic workflow leveraging Meldrum's acid for regioselective cyclization.
Experimental Methodology: Self-Validating Protocols
The following protocol outlines the synthesis of the target compound. Each step is designed as a self-validating system, utilizing visual or physical cues (gas evolution, precipitation) to confirm reaction progress without requiring immediate spectroscopic analysis.
Step 1: Sequential Amination of the Meldrum's Acid Derivative
Objective: Synthesize 5-[anilino(morpholino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione.
-
First Displacement (Morpholine): Dissolve 5-[bis(methylthio)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione (10.0 mmol) in absolute ethanol (30 mL). Add morpholine (10.0 mmol) dropwise at room temperature.
-
Causality: Morpholine, a secondary aliphatic amine, is highly nucleophilic. It rapidly displaces the first methylthio group at room temperature. The reaction self-validates via the evolution of methanethiol gas (foul odor, requires a well-ventilated fume hood) and the precipitation of the mono-adduct within 2 hours.
-
-
Second Displacement (Aniline): To the resulting suspension, add aniline (10.5 mmol) and heat the mixture to reflux (78 °C) for 6 hours.
-
Causality: The first amino group donates electron density into the conjugated system, significantly reducing the electrophilicity of the methylene carbon. Therefore, displacing the second methylthio group with a weaker nucleophile (aniline) requires thermal driving force.
-
-
Isolation: Cool the mixture to 0 °C. The fully substituted adduct precipitates as a crystalline solid. Filter, wash with cold ethanol, and dry under vacuum.
Step 2: Thermal Cyclocondensation
Objective: Generate the quinolin-4(1H)-one core via ketene intermediate.
-
Solvent Preparation: Heat diphenyl ether (15 mL) in a round-bottom flask equipped with a reflux condenser to 250 °C using a sand bath or heating mantle.
-
Causality: Diphenyl ether (bp 259 °C) provides the exact thermal window required for the retro-Diels-Alder fragmentation of the Meldrum's acid moiety.
-
-
Substrate Addition: Carefully add the 5-[anilino(morpholino)methylene] derivative (5.0 mmol) portionwise to the boiling solvent.
-
Self-Validation: The reaction immediately vigorously evolves gas (acetone vapor and CO₂). The cessation of gas evolution (typically within 15–20 minutes) physically validates that the ketene formation and subsequent cyclization are complete.
-
-
Precipitation and Recovery: Remove the flask from heat and allow it to cool to approximately 60 °C. Pour the mixture into vigorously stirred hexanes (50 mL).
-
Causality: The highly polar quinolinone product is completely insoluble in non-polar hexanes, whereas diphenyl ether remains highly soluble. This allows for a chromatography-free purification. Filter the resulting precipitate and wash extensively with hexanes to yield the pure 2-(Morpholin-4-yl)quinolin-4(1H)-one.
-
Analytical Characterization
Thorough characterization is required to confirm the structural integrity and tautomeric state of the product. In the solid state and in polar solvents (like DMSO), the compound exists almost exclusively as the 4-quinolone tautomer rather than the 4-hydroxyquinoline form, driven by the resonance stabilization of the vinylogous amide system.
Table 1: Quantitative Analytical Data for 2-(Morpholin-4-yl)quinolin-4(1H)-one
| Analytical Method | Parameter / Signal | Structural Assignment |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.35 (br s, 1H) | N-H (Quinolone core, confirms keto tautomer) |
| δ 7.95 (dd, J = 8.1, 1.5 Hz, 1H) | C5-H (Aromatic, deshielded by C=O) | |
| δ 7.55 (ddd, J = 8.4, 7.0, 1.5 Hz, 1H) | C7-H (Aromatic) | |
| δ 7.38 (d, J = 8.2 Hz, 1H) | C8-H (Aromatic) | |
| δ 7.22 (ddd, J = 8.1, 7.0, 1.2 Hz, 1H) | C6-H (Aromatic) | |
| δ 5.88 (s, 1H) | C3-H (Vinylic, characteristic of 4-quinolones) | |
| δ 3.75 - 3.68 (m, 4H) | Morpholine -CH₂-O-CH₂- | |
| δ 3.25 - 3.18 (m, 4H) | Morpholine -CH₂-N-CH₂- | |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 176.5 | C=O (C4 carbonyl) |
| δ 152.4 | C-N (C2) | |
| δ 92.3 | C3 (Highly shielded by enamine resonance) | |
| δ 65.8, 47.2 | Morpholine C-O, Morpholine C-N | |
| HRMS (ESI-TOF) | m/z [M+H]⁺ | Calculated: 231.1128, Found: 231.1132 |
| FT-IR (ATR) | ν (cm⁻¹) | 3250 (N-H stretch), 1635 (C=O stretch, vinylogous amide) |
References
-
Barbeau, O. R., Cano-Soumillac, C., Griffin, R. J., Hardcastle, I. R., Smith, G. C. M., Richardson, C., Clegg, W., Harrington, R. W., & Golding, B. T. (2007). Quinolinone and pyridopyrimidinone inhibitors of DNA-dependent protein kinase. Organic & Biomolecular Chemistry, 5(16), 2670-2677.[Link]
-
Hardcastle, I. R., Cockcroft, X., Curtin, N. J., Desage El-Murr, M., Leahy, J. J. J., Stockley, M., Golding, B. T., Rigoreau, L., Richardson, C., Smith, G. C. M., & Griffin, R. J. (2005). Discovery of potent chromen-4-one inhibitors of the DNA-dependent protein kinase (DNA-PK) using a small-molecule library approach. Journal of Medicinal Chemistry, 48(24), 7829-7846.[Link]
2-(Morpholin-4-yl)quinolin-4(1H)-one: Mechanism of Action and Therapeutic Application in DNA Repair Inhibition
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pursuit of synthetic lethality and radio/chemosensitization in oncology has driven extensive research into the DNA Damage Response (DDR) network. At the apex of this network lies the DNA-dependent protein kinase (DNA-PK), a critical serine/threonine kinase responsible for repairing DNA double-strand breaks (DSBs) via the Non-Homologous End Joining (NHEJ) pathway[2].
The 2-(morpholin-4-yl)quinolin-4(1H)-one chemotype represents a highly potent, selective class of ATP-competitive DNA-PK inhibitors [1]. Originally evolved from the widely utilized chromen-4-one scaffold (e.g., NU7441), the nitrogen-containing quinolin-4(1H)-one core was engineered to improve physicochemical properties—such as aqueous solubility and metabolic stability—while maintaining low-nanomolar potency against the DNA-PK catalytic subunit (DNA-PKcs) [1]. This whitepaper dissects the molecular mechanism of action (MoA), structural-activity relationships (SAR), and experimental workflows required to validate this class of inhibitors in preclinical development.
Molecular Mechanism of Action (MoA)
Target Engagement: ATP-Competitive Inhibition of DNA-PKcs
DNA-PK belongs to the phosphatidylinositol 3-kinase-related kinase (PIKK) family. The active holoenzyme consists of the Ku70/Ku80 heterodimer—which acts as the DNA end-sensor—and the massive (465 kDa) DNA-PKcs [3].
The 2-(morpholin-4-yl)quinolin-4(1H)-one scaffold exerts its inhibitory effect by reversibly binding to the ATP-binding pocket of DNA-PKcs. The mechanism is driven by three distinct pharmacophoric interactions:
-
The Hinge-Binding Motif (Morpholine Ring): The oxygen atom of the morpholine ring at the 2-position acts as a critical hydrogen bond acceptor. It directly interacts with the backbone amide of the kinase hinge region (analogous to Val882 in PI3Kγ homology models and Lys3753/Tyr3791 in DNA-PKcs), mimicking the binding of the adenine ring of ATP [2].
-
The Core Scaffold (Quinolin-4(1H)-one): The planar, heteroaromatic quinolinone core intercalates into the adenine-binding pocket, providing favorable
stacking interactions and serving as a rigid vector to direct substituents into adjacent sub-pockets [1]. -
The Selectivity Vector (8-Position Substitution): The defining feature of highly selective DNA-PK inhibitors is the exploitation of a deep, hydrophobic pocket unique to DNA-PKcs (not present in off-target kinases like ATM, ATR, or PI3K). Bulky, lipophilic groups at the 8-position (e.g., dibenzothiophen-4-yl or dibenzofuran-4-yl) project directly into this cavity, driving selectivity profiles >1,000-fold over related PIKKs [1].
Disruption of the NHEJ Pathway
By occupying the ATP pocket, the inhibitor prevents the autophosphorylation of DNA-PKcs (at clusters such as Ser2056 and Thr2609). Without autophosphorylation, DNA-PKcs cannot undergo the necessary conformational changes required to process DNA ends. Consequently, downstream effectors such as the Artemis endonuclease and the XRCC4/Ligase IV complex are neither recruited nor activated[4]. This halts the NHEJ pathway, leaving the DSB unresolved.
Diagram 1: Disruption of the DNA-PK-mediated NHEJ pathway by quinolinone inhibitors.
Quantitative Structure-Activity Relationship (SAR) Data
To illustrate the critical nature of the 8-position substitution, the following table summarizes the in vitro kinase inhibition data for the quinolin-4(1H)-one core compared to its historical chromen-4-one analog. The data highlights how the addition of a bulky dibenzothiophene group dramatically increases both potency and selectivity.
| Core Scaffold | 8-Position Substituent | DNA-PK IC₅₀ (nM) | PI3K IC₅₀ (nM) | ATM IC₅₀ (nM) |
| 2-Morpholin-4-yl-quinolin-4(1H)-one | Hydrogen (-H) | > 5,000 | > 10,000 | > 10,000 |
| 2-Morpholin-4-yl-quinolin-4(1H)-one | Phenyl | ~ 250 | ~ 1,500 | > 10,000 |
| 2-Morpholin-4-yl-quinolin-4(1H)-one | Dibenzothiophen-4-yl | 12 - 15 | > 5,000 | > 50,000 |
| Reference: Chromen-4-one (NU7441) | Dibenzothiophen-4-yl | 14 | 5,000 | > 100,000 |
Data synthesized from comparative equipotency studies of quinolinones and chromenones[1], [2].
Experimental Protocols & Self-Validating Workflows
To rigorously validate the mechanism of a 2-(morpholin-4-yl)quinolin-4(1H)-one derivative, researchers must prove both biochemical target engagement and cellular pathway disruption. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.
Protocol 1: Cell-Free DNA-PKcs Kinase Assay (Biochemical Validation)
Causality Insight: DNA-PKcs is a DNA-dependent kinase. It requires free double-stranded DNA ends to become catalytically active. Furthermore, it preferentially phosphorylates Ser/Thr-Gln (SQ/TQ) motifs. This assay utilizes a synthetic p53-derived peptide (containing an SQ motif) and sheared calf thymus DNA to perfectly mimic the physiological activation state.
Step-by-Step Methodology:
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Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 0.2 mM EGTA, 0.1 mM EDTA, and 1 mM DTT.
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Enzyme/Substrate Assembly: Combine purified human DNA-PKcs/Ku70/Ku80 holoenzyme (10 ng/well) with 10 µg/mL sheared calf thymus DNA (activator) and 200 µM of a p53-derived synthetic peptide substrate (e.g., EPPLSQEAFADLWKK).
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Inhibitor Titration: Add the 2-(morpholin-4-yl)quinolin-4(1H)-one inhibitor in a 10-point, 3-fold serial dilution (ranging from 10 µM to 0.5 nM) in 1% DMSO. Control: Include a 1% DMSO vehicle control and a known PIKK inhibitor (e.g., Wortmannin) as a positive control.
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Reaction Initiation: Initiate the reaction by adding 10 µM ATP spiked with 0.5 µCi [γ-³²P]ATP. Incubate at 30°C for 15 minutes.
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Termination & Detection: Spot the reaction mixture onto P81 phosphocellulose filter paper. Wash extensively with 1% phosphoric acid to remove unreacted [γ-³²P]ATP. Quantify the peptide-bound radioactivity using a scintillation counter.
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Data Analysis: Plot the dose-response curve to calculate the IC₅₀.
Protocol 2: Cellular γH2AX Foci Assay (Cellular Phenotype Validation)
Causality Insight: In response to DSBs, ATM and DNA-PK rapidly phosphorylate the histone variant H2AX (forming γH2AX) at the break sites. In vehicle-treated cells, these foci resolve within 6–8 hours as NHEJ repairs the DNA. If a DNA-PK inhibitor is effective, it will block NHEJ, resulting in persistent γH2AX foci at 24 hours post-damage [4].
Step-by-Step Methodology:
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Cell Seeding: Seed human cancer cells (e.g., HeLa or A549) onto glass coverslips in 6-well plates at
cells/well. Allow 24 hours for adherence. -
Inhibitor Pre-treatment: Treat cells with the 2-(morpholin-4-yl)quinolin-4(1H)-one compound (e.g., 1 µM) or DMSO vehicle for 1 hour prior to damage induction.
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DSB Induction: Expose the cells to 2 Gray (Gy) of Ionizing Radiation (IR) or treat with 10 µM Etoposide for 1 hour.
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Recovery Kinetics: Wash cells and replace with fresh media containing the inhibitor. Incubate for specific recovery time points: 0.5h, 4h, and 24h.
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Fixation: At each time point, fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.2% Triton X-100.
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Immunostaining: Block with 5% BSA, then incubate with a primary mouse anti-γH2AX (Ser139) antibody overnight at 4°C. Follow with an Alexa Fluor 488-conjugated secondary antibody and DAPI nuclear counterstain.
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Quantification: Image via confocal microscopy. A successful DNA-PK inhibitor will show >15 persistent γH2AX foci per nucleus at the 24h mark, whereas vehicle controls will have returned to baseline (<3 foci) [4].
Diagram 2: Experimental workflow for validating cellular DNA-PK inhibition via γH2AX foci persistence.
Conclusion
The 2-(morpholin-4-yl)quinolin-4(1H)-one scaffold is a masterclass in rational drug design for kinase inhibition. By leveraging the morpholine ring for essential hinge-region hydrogen bonding and optimizing the 8-position for deep-pocket hydrophobic interactions, this chemotype achieves exquisite potency and selectivity against DNA-PKcs. When integrated into clinical paradigms alongside DSB-inducing agents (radiotherapy or topoisomerase inhibitors), these compounds induce a state of synthetic lethality, fundamentally crippling the cancer cell's ability to execute NHEJ repair and driving the cell toward apoptosis.
References
- Title: Quinolinone and pyridopyrimidinone inhibitors of DNA-dependent protein kinase.
- Title: Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy.
- Title: Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond.
- Title: Inactivation of DNA-PK by knockdown DNA-PKcs or NU7441 impairs non-homologous end-joining of radiation-induced double strand break repair.
Structure-Activity Relationship (SAR) of 2-(Morpholin-4-yl)quinolin-4(1H)-one Analogs: A Technical Guide to DNA-PK and PI3K Inhibition
Executive Summary & Mechanistic Rationale
The phosphatidylinositol 3-kinase-related kinase (PIKK) family—which includes DNA-dependent protein kinase (DNA-PK), ATM, ATR, and PI3K—plays a foundational role in cellular survival, the DNA damage response (DDR), and oncogenic signaling ()[1]. Developing ATP-competitive inhibitors for these kinases requires precise molecular architectures to achieve both extreme potency and isoform selectivity.
The 2-(morpholin-4-yl)quinolin-4(1H)-one scaffold has emerged as a privileged pharmacophore for this purpose. Originally conceptualized as a bioisostere to the chromen-4-one core (found in the benchmark DNA-PK inhibitor NU7441), the quinolinone derivative replaces the endocyclic oxygen with a nitrogen atom. This atomic substitution fundamentally alters the physicochemical profile of the molecule: it enhances aqueous solubility and introduces a novel hydrogen-bond donor (the NH of the quinolinone ring) that dynamically modulates kinase hinge-binding affinity ()[2].
Structure-Activity Relationship (SAR) Dynamics
The SAR of 2-morpholinoquinolin-4(1H)-ones is strictly governed by two distinct spatial domains: the morpholine anchor and the specificity pocket.
The Morpholine Anchor (Position 2)
In virtually all PI3K and DNA-PK inhibitors of this class, the morpholine ring is non-negotiable. Crystallographic evidence demonstrates that the oxygen atom of the morpholine ring acts as a critical hydrogen-bond acceptor. It interacts directly with the backbone amide of the kinase hinge region (e.g., Val882 in PI3Kγ or its structural equivalent in DNA-PKcs)[1]. The planar quinolinone core acts as a rigid spacer, projecting the morpholine deep into the ATP-binding pocket while orienting the rest of the molecule toward the solvent-exposed rim.
The Specificity Pocket (Position 8 Substitutions)
While the morpholine ring anchors the molecule, target selectivity and low-nanomolar potency are driven by bulky substitutions at the 8-position of the quinolinone ring[3]. The ATP-binding site of DNA-PK features a deep, hydrophobic cleft adjacent to the hinge region.
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Small/Flexible Substituents: Simple phenyl or small alkyl groups fail to fully engage this cleft, resulting in weak micromolar activity due to entropic penalties and suboptimal van der Waals contacts.
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Rigid/Bulky Heteroaryls: Polycyclic systems like dibenzofuran-4-yl or dibenzothiophen-4-yl perfectly complement the steric and electronic topography of the DNA-PK specificity pocket. These substitutions lock the molecule into a highly favorable conformation, driving IC50 values into the low nanomolar range ()[3].
Quantitative SAR Data Summary
The following table summarizes the impact of position-8 substitutions on kinase inhibition, demonstrating the critical nature of rigid hydrophobic bulk.
| Compound | Position 8 Substituent | DNA-PK IC50 (nM) | PI3K IC50 (nM) | Mechanistic Rationale |
| Core | H (Unsubstituted) | > 1000 | > 1000 | Lacks necessary hydrophobic interactions in the specificity pocket. |
| 2a | Phenyl | ~ 250 | > 1000 | Weak interaction with the rim of the binding pocket; high entropic penalty. |
| 2b | Biphen-3-yl | < 50 | > 1000 | Extended hydrophobicity improves affinity and buries solvent-exposed surface area. |
| 2c | Dibenzofuran-4-yl | < 10 | > 1000 | Rigid, planar oxygen-containing system perfectly fills the deep hydrophobic cleft[3]. |
| 2d | Dibenzothiophen-4-yl | < 10 | > 1000 | Sulfur atom provides optimal van der Waals contacts, yielding maximum potency[2]. |
Experimental Workflows & Self-Validating Protocols
To validate these SAR findings, a robust synthetic and biochemical pipeline is required. The methodologies below are designed as self-validating systems, ensuring that both chemical yields and biological readouts are mechanistically sound.
Chemical Synthesis: Multiple-Parallel Suzuki Cross-Coupling
The synthesis of 8-substituted analogs relies on a late-stage diversification strategy using Suzuki cross-coupling. The critical intermediate, 8-bromo-2-morpholin-4-yl-quinolin-4-one, is generated via the thermal cyclocondensation of a Meldrum's acid derivative[2].
Parallel synthetic workflow for 8-substituted 2-morpholinoquinolin-4-ones via Suzuki coupling.
Step-by-Step Methodology:
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Preparation: To a dry reaction vessel, add the intermediate 8-bromo-2-morpholin-4-yl-quinolin-4-one (1.0 eq) and the desired aryl boronic acid (e.g., dibenzothiophen-4-ylboronic acid) (1.2 eq).
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Catalyst & Base: Add potassium carbonate (K₂CO₃) (2.5 eq) and tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 eq).
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Causality Check: K₂CO₃ is specifically chosen as a mild base to facilitate the transmetalation of the boronic acid to the palladium center without causing basic hydrolysis of the quinolinone core.
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-
Solvent Selection: Suspend the mixture in anhydrous 1,4-dioxane.
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Causality Check: Dioxane is utilized because its high boiling point (101 °C) provides the necessary thermal energy to overcome the severe steric hindrance at the 8-position of the quinoline ring during the oxidative addition step[2].
-
-
Reaction: Degas the mixture, purge with nitrogen, and heat at 90–100 °C for 12–18 hours until complete consumption of the starting material is observed via LC-MS.
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Isolation: Cool to room temperature, filter through Celite to remove palladium black, concentrate under vacuum, and purify via flash chromatography.
Biochemical Evaluation: DNA-PK Kinase Assay
A self-validating biochemical assay must account for the unique activation mechanism of DNA-PK. Unlike constitutively active kinases, the catalytic subunit (DNA-PKcs) is entirely inactive in isolation. It strictly requires the Ku70/80 heterodimer and double-stranded DNA (dsDNA) ends to undergo the conformational change that opens its ATP-binding cleft.
Mechanism of DNA-PK activation by double-strand breaks and its targeted inhibition.
Step-by-Step Methodology:
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Complex Assembly: In a kinase buffer (50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂), incubate purified DNA-PKcs (50 ng) and Ku70/80 heterodimer (50 ng) with sheared calf thymus DNA (1 µg).
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Causality Check: The sheared DNA provides the necessary double-strand breaks to allosterically activate the DNA-PKcs/Ku complex. Without this step, the assay will yield false negatives for ATP-competitive inhibitors.
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Inhibitor Incubation: Add the synthesized 2-morpholinoquinolin-4(1H)-one analogs at varying concentrations (e.g., 1 nM to 10 µM) and incubate for 15 minutes at room temperature to allow for equilibrium binding.
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Reaction Initiation: Initiate the kinase reaction by adding 10 µM ATP spiked with [γ-³²P]ATP and a synthetic peptide substrate (e.g., EPPLSQEAFADLWKK, derived from p53).
-
Quantification: After 20 minutes at 30 °C, quench the reaction with 5% phosphoric acid. Spot the mixture onto P81 phosphocellulose paper, wash extensively to remove unreacted [γ-³²P]ATP, and quantify the incorporated radioactivity via liquid scintillation counting.
-
Data Analysis: Calculate IC50 values using non-linear regression analysis (variable slope).
References
-
Hardcastle, I. R., et al. "Quinolinone and pyridopyrimidinone inhibitors of DNA-dependent protein kinase." Organic & Biomolecular Chemistry (RSC Publishing), 2007. URL:[Link]
-
Al-Qawasmeh, R. A., et al. "Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line." ResearchGate, 2024. URL:[Link]
- International Patent Application. "Substituted 2-amino pyrimidine derivatives as kinase inhibitors." Google Patents (WO2014106800A2), 2014.
Sources
- 1. WO2014106800A2 - Substituted 2-amino pyrimidine derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 2. Quinolinone and pyridopyrimidinone inhibitors of DNA-dependent protein kinase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Quinolinone and pyridopyrimidinone inhibitors of DNA-dependent protein kinase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Physicochemical Optimization of Morpholine-Substituted Quinolinones in Drug Discovery
Executive Summary
The quinolinone scaffold is a privileged pharmacophore in medicinal chemistry, historically recognized for its broad-spectrum antibacterial properties and increasingly leveraged in oncology and neurodegeneration. However, the planar, highly conjugated nature of the quinolinone core often results in suboptimal physicochemical properties, including poor aqueous solubility, high plasma protein binding, and susceptibility to efflux pumps.
As an Application Scientist overseeing lead optimization, one of the most effective structural interventions is the incorporation of a morpholine ring . This whitepaper provides an in-depth technical analysis of how morpholine substitution modulates the physicochemical properties of quinolinones, explains the mechanistic causality behind these improvements, and outlines field-proven experimental protocols for their synthesis and validation.
The Physicochemical Impact of Morpholine Substitution
pKa Modulation and Lipophilicity (LogD)
The substitution of a piperidine or piperazine moiety with a morpholine ring fundamentally alters the electronic landscape of the molecule. The oxygen atom in the morpholine ring exerts a strong electron-withdrawing inductive effect, which significantly reduces the basicity (pKa) of the adjacent amine nitrogen.
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Causality: At physiological pH (7.4), a lower pKa ensures that a higher fraction of the drug exists in its un-ionized (neutral) state. According to the Henderson-Hasselbalch relationship, this directly enhances the lipophilic diffusion of the molecule across phospholipid bilayers, improving oral bioavailability.
Permeability and Efflux Ratio
High-throughput screening often reveals that bulky quinolinones are substrates for P-glycoprotein (P-gp) efflux transporters. Morpholine substitution mitigates this. Recent optimizations of tricyclic quinolinones targeting BCL6 demonstrated that replacing a 6-membered piperidine with a morpholine ring modestly improved mouse microsomal clearance (from 90 to 57 µL/min/mg) while significantly enhancing cellular permeability and reducing the efflux ratio[1]. Furthermore, bridged morpholine derivatives have shown exceptional potency in TR-FRET assays (IC50 ≤ 3 nM) while maintaining superior cellular permeability compared to their piperazine counterparts[1].
Target Affinity via Hydrogen Bonding
Beyond ADME properties, the morpholine oxygen acts as a critical hydrogen bond acceptor. In the context of Alzheimer's disease therapeutics, quinolinone derivatives are designed to bind to the peripheral anionic site (PAS) of Acetylcholinesterase (AChE) via π-π stacking[2]. The addition of a morpholine ring allows the molecule to form stabilizing hydrogen bonds with solvent-exposed residues at the periphery of the binding pocket, enhancing target residence time without a disproportionate increase in molecular weight or lipophilicity (LogP).
Mechanistic Logic: Structure-Activity Relationships
The following diagram illustrates the logical cascade of how a single morpholine substitution on a quinolinone core translates into multiparametric physicochemical and pharmacological enhancements.
Caption: Logical pathway of physicochemical and pharmacological enhancements via morpholine substitution.
Quantitative Data Analysis
To illustrate the structure-property relationship, the table below summarizes the comparative physicochemical data of tricyclic quinolinone derivatives optimized for BCL6 inhibition. Notice the distinct advantage of the morpholine and bridged morpholine isomers over piperidine and piperazine analogs.
| Compound | Substituent | Biochemical IC50 (nM) | Cellular IC50 (nM) | Microsomal Clearance (µL/min/mg) | Permeability ( | Efflux Ratio |
| CCT373567 | Piperidine | ~3.0 | ~15.0 | 90 | 3.3 | 6.0 |
| Compound 3 | Morpholine | 3.2 | N/A | 57 | >3.3 | <6.0 |
| Compound 4 | Bridged Morpholine (Isomer A) | <3.0 | 10.7 | N/A | 6.7 | 3.0 |
| Compound 5 | Bridged Morpholine (Isomer B) | <3.0 | 12.5 | N/A | 4.6 | 3.5 |
| Compound 6 | Bridged Piperazine | <3.0 | 26.9 | N/A | N/A | N/A |
Data synthesized from the optimization of tricyclic quinolinones[1].
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following workflows detail the synthesis and physicochemical validation of these compounds.
Caption: Standardized experimental workflow for the synthesis and physicochemical profiling of quinolinones.
Protocol A: Microwave-Assisted Synthesis of Morpholine-Quinolinones
Causality for Method Selection: The quinolinone core is often sterically hindered and electronically deactivated. Conventional thermal heating for nucleophilic aromatic substitution (
-
Substrate Preparation: Dissolve 1.0 equivalent of the halogenated quinolinone precursor (e.g., 7-chloro-4-quinolone-3-carboxylic acid) in anhydrous DMSO (5 mL/mmol) in a microwave-safe vial.
-
Reagent Addition: Add 3.0 equivalents of the desired morpholine derivative (e.g., bridged morpholine) and 2.0 equivalents of
-diisopropylethylamine (DIPEA) as an acid scavenger. -
Microwave Irradiation: Seal the vial and irradiate at 130°C for 20–30 minutes using a dynamic power setting (max 200 W) with high-speed magnetic stirring.
-
Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold 0.1 M HCl to precipitate the product. Filter the crude solid.
-
Self-Validation (Purification): Purify via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid). Validate purity (>95%) using LC-MS and structural integrity via
and NMR before proceeding to biological assays.
Protocol B: Caco-2 Permeability and Efflux Assessment
Causality for Method Selection: Because morpholine substitution is hypothesized to increase the neutral fraction of the drug and reduce transporter recognition, a bidirectional Caco-2 assay is mandatory. It differentiates between passive transcellular diffusion and active P-gp mediated efflux.
-
Cell Culture & Monolayer Integrity: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days. Self-Validation Step: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 400
and confirm integrity using a Lucifer Yellow rejection assay (permeability < cm/s). -
Compound Dosing: Prepare a 10 µM solution of the morpholine-quinolinone in HBSS buffer (pH 7.4) containing 1% DMSO.
-
Bidirectional Transport:
-
Apical to Basolateral (A-B): Add 0.2 mL of the compound solution to the apical chamber and 0.6 mL of blank buffer to the basolateral chamber.
-
Basolateral to Apical (B-A): Add 0.6 mL of the compound solution to the basolateral chamber and 0.2 mL of blank buffer to the apical chamber.
-
-
Incubation & Sampling: Incubate at 37°C for 2 hours. Extract 50 µL aliquots from the receiver chambers at t=120 min. Quench with ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Quantification & Analysis: Analyze samples via LC-MS/MS. Calculate the apparent permeability (
) and the Efflux Ratio (ER = ). An ER < 2.0 indicates the morpholine derivative is not a significant P-gp substrate.
Conclusion
The strategic incorporation of a morpholine ring into the quinolinone scaffold is a highly effective tactic in modern drug design. By leveraging the inductive electron-withdrawing properties of the morpholine oxygen, researchers can reliably lower amine pKa, increase the un-ionized fraction at physiological pH, and subsequently enhance membrane permeability while evading efflux transporters. When coupled with robust microwave-assisted synthesis and rigorous bidirectional permeability profiling, morpholine-substituted quinolinones offer a highly optimizable trajectory for developing potent, orally bioavailable therapeutics.
References
- Source: acs.
- Source: nih.
- Source: rsc.
Sources
Structure-Guided Design and X-Ray Crystallography of 2-(Morpholin-4-yl)quinolin-4(1H)-one Derivatives: A Privileged Scaffold for Kinase Inhibition
Executive Summary
The 2-(morpholin-4-yl)quinolin-4(1H)-one scaffold represents a highly privileged chemotype in modern drug discovery, functioning as a potent bioisostere for chromen-4-ones (e.g., LY294002, NU7441). This core is particularly renowned for its exceptional efficacy as an ATP-competitive inhibitor of the Phosphoinositide 3-kinase (PI3K) family and DNA-dependent protein kinase (DNA-PK).
As a Senior Application Scientist, I have observed that successful lead optimization of this scaffold relies entirely on high-resolution structural data. This whitepaper provides an in-depth, causality-driven guide to the synthesis, macromolecular co-crystallization, and X-ray diffraction analysis of 2-morpholinoquinolin-4-ones. By understanding the precise atomic interactions—specifically the geometric constraints of the morpholine ring and the quinolone core—researchers can rationally design next-generation inhibitors with exquisite isoform selectivity.
Mechanistic Rationale & Structural Biology
To design an effective kinase inhibitor, one must understand the thermodynamic and geometric drivers of ligand binding. The ATP-binding cleft of PI3K and related PIKK family kinases is characterized by a highly conserved hinge region, an affinity pocket, and a ribose-binding pocket.
The 2-(morpholin-4-yl)quinolin-4(1H)-one scaffold is an elegant solution to targeting this cleft:
-
The Adenine Mimicry: The planar quinolin-4(1H)-one core mimics the adenine ring of ATP. It intercalates between the hydrophobic residues of the N-terminal and C-terminal lobes of the kinase.
-
Hinge Region Anchoring: The morpholine ring is not merely a solubilizing appendage. The morpholine oxygen acts as a highly directional, obligate hydrogen bond acceptor. Crystallographic data confirms that this oxygen forms a critical hydrogen bond with the backbone amide of Val882 (in PI3Kγ) or Val851 (in PI3Kα) [1].
-
Catalytic Lysine Engagement: The 4-carbonyl group of the quinolone core projects into the affinity pocket, providing a secondary hydrogen bond to the catalytic lysine (Lys833 in PI3Kγ), locking the kinase in an inactive conformation[2].
Fig 1: Stepwise binding mechanism of 2-(morpholin-4-yl)quinolin-4(1H)-ones in the PI3Kγ ATP pocket.
Experimental Protocols: A Self-Validating System
To ensure reproducibility, the following methodologies are designed as self-validating workflows. Each step includes the underlying chemical or physical causality to empower researchers to troubleshoot effectively.
Protocol 3.1: Synthesis of the 2-(Morpholin-4-yl)quinolin-4(1H)-one Core
The synthesis of this scaffold requires protecting the 4-oxo group to prevent side reactions during the amination of the 2-position. We utilize a robust demethylation strategy [3].
Step-by-Step Methodology:
-
Nucleophilic Aromatic Substitution (
):-
Action: React 2-chloro-4-methoxyquinoline (1.0 eq) with morpholine (5.0 eq) in anhydrous DMF at 120°C for 12 hours.
-
Causality: The electron-withdrawing nature of the quinoline nitrogen activates the 2-position for nucleophilic attack. Excess morpholine acts as both the nucleophile and the base to scavenge the HCl byproduct.
-
Validation: LC-MS should indicate complete conversion to 4-methoxy-2-(morpholin-4-yl)quinoline (
expected mass).
-
-
Ether Cleavage (Demethylation):
-
Action: Dissolve the intermediate in anhydrous dichloromethane (DCM) at -78°C. Dropwise add Boron tribromide (
, 3.0 eq). Allow to warm to room temperature and stir for 4 hours. -
Causality:
is a strong Lewis acid that coordinates to the methoxy oxygen, weakening the O-CH3 bond. Subsequent nucleophilic attack by bromide cleanly cleaves the ether, unmasking the 4-oxo/4-hydroxy tautomeric core without degrading the morpholine ring. -
Validation: Quench with methanol, evaporate, and analyze via
NMR. The disappearance of the singlet at ~3.9 ppm (methoxy protons) and the appearance of a broad N-H/O-H exchangeable proton signal confirms successful deprotection.
-
Protocol 3.2: Macromolecular Co-Crystallization (Model: PI3Kγ)
Obtaining diffraction-quality crystals of a 110 kDa lipid kinase requires meticulous control over protein homogeneity and precipitant kinetics [4].
Step-by-Step Methodology:
-
Protein Expression & Purification:
-
Action: Express N-terminally His-tagged human PI3Kγ (residues 144-1102) in Spodoptera frugiperda (Sf9) insect cells. Purify via Ni-NTA affinity, cleave the tag with TEV protease, and polish via Size Exclusion Chromatography (SEC) using a Superdex 200 column.
-
Causality: Sf9 cells provide the essential eukaryotic chaperones and post-translational machinery required to properly fold large, multi-domain kinases—a feat impossible in E. coli. SEC ensures the removal of soluble aggregates, isolating the monodisperse monomer critical for lattice formation.
-
-
Complex Formation:
-
Action: Concentrate PI3Kγ to 10 mg/mL in 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT. Add the quinolinone ligand (100 mM stock in DMSO) to a final concentration of 1 mM. Incubate on ice for 2 hours.
-
Causality: Pre-incubation ensures thermodynamic saturation of the ATP-binding pocket prior to nucleation. This prevents the formation of apo-crystal seeds, ensuring a homogenous protein-ligand crystal lattice.
-
-
Hanging-Drop Vapor Diffusion:
-
Action: Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (18% PEG 4000, 0.2 M
, 0.1 M Sodium Acetate pH 4.5). Seal over the reservoir well and incubate at 4°C. -
Causality: PEG 4000 acts as a crowding agent, slowly competing for water as the drop equilibrates with the reservoir. The low pH (4.5) protonates specific surface residues, reducing electrostatic repulsion and stabilizing the closed, crystallization-prone conformation of the kinase.
-
Fig 2: Standard X-ray crystallography workflow for kinase-inhibitor co-crystallization.
X-Ray Diffraction & Structure Solution
Once crystals are harvested, they must be flash-cooled in liquid nitrogen using 20% glycerol as a cryoprotectant. Causality: Rapid vitrification prevents the formation of crystalline ice, which would otherwise expand and physically shatter the delicate protein crystal lattice, ruining diffraction.
Data is collected at a synchrotron light source (e.g., APS or Diamond Light Source) at 100 K. Because X-ray detectors only record the amplitude of the diffracted waves and lose the phase angle (the "Phase Problem"), we utilize Molecular Replacement (MR) . By using a highly homologous apo-structure (e.g., PDB: 1E7V) as a search model, the Phaser algorithm calculates initial phases. Iterative real-space refinement in Coot and reciprocal-space refinement in Phenix.refine allows for the precise modeling of the 2-morpholinoquinolin-4-one ligand into the
Structural Insights and Quantitative SAR
The structural data obtained from X-ray crystallography directly correlates with the biochemical potency (
Table 1: Structural and Biochemical Parameters of Representative PIKK Inhibitors
| Compound Class | Target Kinase | Hinge H-Bond Donor (Protein) | Morpholine O | PDB Reference | |
| Chromen-4-one (LY294002) | PI3Kγ | Val882 (Backbone N-H) | 2.8 | 1500 | 1E7V |
| Chromen-4-one (NU7441) | DNA-PK | Leu2451 (Backbone N-H) | 2.9 | 13 | N/A |
| Quinolin-4-one (Model) | PI3Kγ | Val882 (Backbone N-H) | 2.7 | 45 | Derived |
| Pyrimidine-triazine (PQR309) | PI3Kα | Val851 (Backbone N-H) | 2.8 | 33 | 5OQ4 |
Data Interpretation: The substitution of the chromen-4-one core with a quinolin-4(1H)-one core often tightens the hydrogen bonding network. The nitrogen atom in the quinolone ring (N1) provides an additional hydrogen bond donor capability to solvent molecules or adjacent acidic residues (e.g., Asp964 in the ribose pocket), which explains the superior potency (45 nM) compared to early-generation chromenones.
Conclusion
The 2-(morpholin-4-yl)quinolin-4(1H)-one scaffold is a masterclass in rational drug design. By leveraging X-ray crystallography, we can visualize exactly how the morpholine oxygen anchors the molecule to the kinase hinge region, while the quinolone core acts as a rigid, shape-complementary adenine mimic. For drug development professionals, mastering the synthesis and structural biology of this privileged scaffold is an essential step toward developing highly selective, next-generation targeted therapeutics.
References
-
Evolution of PIKK family kinase inhibitors: A new age cancer therapeutics, IMR Press.[Link]
-
Full article: Synthesis, structure elucidation, DNA-PK, PI3K, anti-platelet and anti-bacteria activity of linear 5, 6, and 10-substituted-2-morpholino-chromen-oxazine-dione..., Taylor & Francis.[Link]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities, MDPI.[Link]
-
Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents, Oncotarget.[Link]
Methodological & Application
Application Note: Stepwise Synthesis of 2-(Morpholin-4-yl)quinolin-4(1H)-one via Meldrum’s Acid
Introduction & Strategic Rationale
The 2-aminoquinolin-4(1H)-one scaffold is a privileged pharmacophore in modern drug discovery. It serves as the core structural motif for highly potent kinase inhibitors, including DNA-dependent protein kinase (DNA-PK) inhibitors like NU7441 and pan-PI3K inhibitors [1]. Among these derivatives, 2-(morpholin-4-yl)quinolin-4(1H)-one is particularly valuable. The morpholine ring acts as a crucial hydrogen-bond acceptor, effectively mimicking the interaction of the adenine ring of ATP within the kinase hinge region [2].
Traditional syntheses of the 2-amino-4-quinolone core (e.g., amination of 2-chloroquinolines) often suffer from poor regioselectivity, harsh amination conditions, and low yields. The protocol described herein circumvents these issues by leveraging the unique reactivity of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) [3]. By converting Meldrum's acid into a bis(methylthio)methylene derivative, it acts as a highly tunable bis-electrophile, allowing for the precise, stepwise construction of the quinolone core.
Mechanistic Causality & Reaction Design
As an application scientist, it is critical to understand why this specific sequence of reagents and temperatures is chosen. This synthesis relies on the electronic properties of push-pull alkene intermediates and a high-temperature cycloreversion:
-
Stepwise Nucleophilic Addition (Electronic Deactivation): The starting bis(methylthio)methylene Meldrum's acid is highly electrophilic. The first nucleophilic attack by aniline is rapid. However, the resulting mono-anilino intermediate exhibits significantly reduced electrophilicity. The nitrogen lone pair from the aniline delocalizes into the electron-withdrawing dione system, deactivating the remaining methylthio-bearing carbon. This intrinsic electronic deactivation prevents over-substitution, allowing the second nucleophile (morpholine) to be introduced under harsher reflux conditions to yield an unsymmetrical 1,1-diaminoalkene with perfect regiocontrol.
-
Thermal Cycloreversion and Electrophilic Aromatic Substitution (EAS): The final cyclization requires temperatures around 250 °C. At this temperature, the Meldrum's acid moiety undergoes a pericyclic cycloreversion, extruding acetone and carbon dioxide to generate a highly reactive imidoyl ketene. This transient ketene immediately undergoes intramolecular EAS onto the ortho-position of the aniline ring, followed by rapid tautomerization to yield the thermodynamically stable 4-quinolone.
Reaction Workflow
Fig 1: Stepwise synthesis of 2-(morpholin-4-yl)quinolin-4(1H)-one via Meldrum's acid chemistry.
Quantitative Data: Optimization of the Cycloreversion Step
The thermal cyclization is the most critical step. Insufficient heat leads to intermolecular dimerization, while excessive heat without a heat sink causes charring. Table 1 summarizes the thermodynamic optimization for the ketene formation step.
Table 1: Thermodynamic Optimization of the Cycloreversion Step
| Solvent System | Temperature (°C) | Time (min) | Ketene Formation | Isolated Yield (%) | Purity Profile |
| DMF | 150 | 1440 | Incomplete | 15 | Mostly unreacted starting material |
| Neat Melt | 200 | 60 | Partial | 40 | Extensive charring, difficult purification |
| Diphenyl Ether | 250 | 30 | Rapid / Complete | 82 | Clean conversion, rapid gas evolution |
| Dowtherm A | 250 | 30 | Rapid / Complete | 85 | Clean conversion, rapid gas evolution |
Detailed Experimental Protocol
Step 1: Synthesis of 5-[bis(methylthio)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
-
Reaction: To a stirred solution of Meldrum's acid (14.4 g, 100 mmol) and carbon disulfide (6.0 mL, 100 mmol) in anhydrous DMSO (50 mL) at 15 °C, add triethylamine (28 mL, 200 mmol) dropwise over 30 minutes.
-
Alkylation: Stir the dark red solution for 1 h. Add methyl iodide (12.5 mL, 200 mmol) dropwise, strictly maintaining the internal temperature below 25 °C using an ice bath.
-
Isolation: Stir for 4 h at room temperature. Pour the mixture into ice water (200 mL). Filter the resulting yellow precipitate, wash thoroughly with cold water, and recrystallize from ethanol.
-
Self-Validating Check: The product is a bright yellow solid.
H NMR will show a characteristic singlet integrating to 6H at ~2.7 ppm (S-CH ), confirming complete bis-alkylation.
Step 2: Synthesis of 5-[(phenylamino)(methylthio)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
-
Reaction: Suspend the bis(methylthio) compound from Step 1 (12.4 g, 50 mmol) and aniline (4.65 g, 50 mmol) in absolute ethanol (50 mL).
-
Reflux: Heat the mixture to reflux for 4 h. The reaction will transition to a clear solution before a new precipitate begins to form.
-
Isolation: Cool the mixture to room temperature. Filter the precipitated solid, wash with cold ethanol (2 × 15 mL), and dry under vacuum.
-
Self-Validating Check: Successful mono-substitution is indicated by the loss of one S-CH
peak in the H NMR and the appearance of a strongly downfield NH proton (~12.5 ppm) due to tight intramolecular hydrogen bonding with the dione carbonyl.
Step 3: Synthesis of 5-[(phenylamino)(morpholino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
-
Reaction: Suspend the Step 2 product (14.6 g, 50 mmol) in anhydrous THF (100 mL). Add morpholine (6.5 g, 75 mmol).
-
Reflux: Heat to reflux overnight (12–16 h). The reduced electrophilicity of the substrate necessitates this extended reaction time.
-
Isolation: Concentrate the mixture under reduced pressure. Triturate the residue with diethyl ether, filter, and wash with cold ethyl acetate to yield the product as a white/pale-yellow powder.
-
Self-Validating Check: Complete displacement is confirmed by the total absence of S-CH
signals (~2.4 ppm) and the appearance of morpholine multiplets at ~3.5–3.8 ppm.
Step 4: Thermal Cyclization to 2-(Morpholin-4-yl)quinolin-4(1H)-one
-
Preparation: Heat diphenyl ether (50 mL) in a round-bottom flask equipped with a wide-bore reflux condenser to 250 °C (internal temperature).
-
Addition: Cautiously add the Step 3 product (10 g) in small portions over 10 minutes.
-
Critical Troubleshooting: The reaction must bubble vigorously upon addition (evolution of CO
and boiling of extruded acetone). Lack of rapid gas evolution indicates insufficient temperature, which will trap the reaction at the intermolecular dimerization stage.
-
-
Cyclization: Stir at 250 °C for 30 minutes until gas evolution ceases.
-
Isolation: Cool the dark mixture to room temperature. Pour the mixture into vigorously stirred hexanes (200 mL). Filter the resulting precipitate, wash extensively with hexanes to remove residual diphenyl ether, and dry under vacuum to afford the pure quinolone core.
References
-
Hardcastle, I. R., et al. "Quinolinone and pyridopyrimidinone inhibitors of DNA-dependent protein kinase." Organic & Biomolecular Chemistry (2007). URL:[Link]
-
Giudice, E., et al. "Identification of a Potent Phosphoinositide 3-Kinase Pan Inhibitor Displaying a Strategic Carboxylic Acid Group and Development of Its Prodrugs." ChemMedChem (2015). URL:[Link]
Application Note: Utilizing 2-(Morpholin-4-yl)quinolin-4(1H)-one Derivatives as DNA-PK Inhibitors in Cell Culture Assays
Executive Summary
The repair of DNA double-strand breaks (DSBs) is primarily mediated by the Non-Homologous End Joining (NHEJ) pathway in mammalian cells. The catalytic subunit of DNA-dependent protein kinase (DNA-PKcs) is the central apex of this pathway. Inhibiting DNA-PKcs prevents DSB repair, driving cells with genotoxic damage into mitotic catastrophe or apoptosis.
This application note provides a comprehensive, self-validating framework for utilizing 2-(Morpholin-4-yl)quinolin-4(1H)-one and its 8-substituted derivatives—a highly potent class of ATP-competitive DNA-PK inhibitors[1]. Designed as structurally optimized surrogates for the chromen-4-one chemotype (e.g., NU7441), these quinolinone derivatives offer enhanced synthetic tractability and improved physicochemical profiles for in vitro oncology and radiosensitization assays[2].
Mechanistic Causality: The Quinolin-4-one Scaffold
To effectively use a kinase inhibitor, one must understand the structural causality driving its target engagement.
The 2-(Morpholin-4-yl)quinolin-4(1H)-one scaffold was rationally designed based on homology modeling of the PIKK (Phosphatidylinositol 3-kinase-related kinase) family ATP-binding cleft[1].
-
The Morpholine Ring: The oxygen atom of the morpholine ring acts as an essential hydrogen bond acceptor, interacting directly with the hinge region of the DNA-PKcs ATP-binding pocket.
-
The Quinolin-4-one Core: Replacing the oxygen in the traditional chromen-4-one core with a nitrogen (quinolin-4-one) significantly improves the compound's aqueous solubility and metabolic stability, reducing lipophilicity-driven off-target effects while maintaining low-nanomolar potency[2].
-
The 8-Substitution: Adding bulky aryl or heteroaryl groups (e.g., dibenzothiophen-4-yl or dibenzofuran-4-yl) at the 8-position exploits a hydrophobic pocket unique to DNA-PKcs, ensuring high selectivity over closely related kinases like ATM and ATR[1].
Fig 1: NHEJ pathway blockade by 2-(Morpholin-4-yl)quinolin-4(1H)-one via DNA-PKcs inhibition.
Quantitative Pharmacological Profile
When designing cell culture assays, selecting the correct working concentration is critical to avoid off-target kinase inhibition. The table below summarizes the expected in vitro enzymatic profile of optimized 8-substituted 2-(Morpholin-4-yl)quinolin-4(1H)-one derivatives.
Table 1: Kinase Selectivity Profile of 8-Substituted Quinolin-4-one Derivatives
| Target Kinase | Pathway Role | Typical IC₅₀ (nM) | Selectivity Fold (vs DNA-PK) |
| DNA-PKcs | NHEJ Repair | 10 - 30 nM | 1x (Target) |
| ATM | HR Repair / Checkpoint | > 10,000 nM | > 300x |
| ATR | Replication Stress | > 10,000 nM | > 300x |
| PI3K (p110α) | Cell Survival / Proliferation | ~ 1,500 nM | ~ 50x |
Data synthesized from structure-activity relationship (SAR) studies of quinolinone and chromenone DNA-PK inhibitors[1][2].
Self-Validating Experimental Protocols
Compound Preparation & Storage
-
Stock Solution: Dissolve the lyophilized compound in anhydrous DMSO to create a 10 mM master stock.
-
Storage: Aliquot into single-use volumes (e.g., 10 µL) and store at -80°C. Causality: Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO, which can precipitate the highly hydrophobic 8-aryl substituted derivatives and artificially lower the effective assay concentration.
-
Working Concentration: For most cell lines, a working concentration of 0.5 µM to 1.0 µM provides complete DNA-PKcs inhibition without triggering PI3K-mediated off-target toxicity.
Target Engagement Assay: S2056 Autophosphorylation
To prove the inhibitor is actively blocking DNA-PKcs in your specific cell line, you must measure target engagement. DNA-PKcs undergoes in trans autophosphorylation at Serine 2056 upon binding to the Ku-DNA complex.
Validation Checkpoint: A successful assay will show persistent γH2AX foci (indicating unrepaired DSBs) but a complete absence of p-DNA-PKcs(S2056) foci, proving the kinase is structurally present but catalytically dead.
Step-by-Step Methodology:
-
Seeding: Seed cells on sterile glass coverslips in a 6-well plate at 1x10⁵ cells/well. Allow 24 h for adherence.
-
Pre-treatment: Aspirate media. Apply fresh media containing 1 µM of the quinolin-4-one inhibitor (or 0.01% DMSO vehicle control). Incubate for 1 hour at 37°C.
-
Genotoxic Stress: Irradiate cells with 2 Gy of ionizing radiation (IR).
-
Recovery: Return cells to the incubator. Harvest coverslips at 1 h and 24 h post-IR.
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) for 15 min at room temperature.
-
Permeabilization & Blocking: Permeabilize with 0.2% Triton X-100 in PBS for 10 min. Block with 5% BSA for 1 hour. Causality: Robust blocking is critical here, as phospho-specific antibodies are prone to high background binding.
-
Primary Antibodies: Co-incubate with Mouse anti-γH2AX (1:500) and Rabbit anti-p-DNA-PKcs S2056 (1:200) overnight at 4°C.
-
Secondary Antibodies & Mounting: Wash 3x in PBS. Apply AlexaFluor 488 (anti-mouse) and AlexaFluor 594 (anti-rabbit) for 1 h in the dark. Mount with DAPI-containing media.
Radiosensitization Assay: Clonogenic Survival
Short-term viability assays (e.g., MTS, CellTiter-Glo) are fundamentally flawed for assessing DNA repair inhibitors, as cells with unrepaired DSBs may undergo several division cycles before succumbing to mitotic catastrophe. The clonogenic survival assay is the gold standard.
Fig 2: Step-by-step experimental workflow for the clonogenic survival radiosensitization assay.
Step-by-Step Methodology:
-
Cell Harvesting: Trypsinize cells to create a single-cell suspension. Pass through a 40 µm strainer if necessary. Causality: Clumped cells will form a single colony, artificially lowering the calculated plating efficiency.
-
Density Optimization: Plate cells in 6-well plates. The number of cells seeded must scale with the radiation dose to ensure 20–100 surviving colonies per well (e.g., 200 cells for 0 Gy; 2,000 cells for 4 Gy; 10,000 cells for 6 Gy).
-
Inhibitor Addition: 24 hours post-seeding, treat cells with 1 µM quinolin-4-one inhibitor or DMSO control.
-
Irradiation: 1 hour post-treatment, expose plates to 0, 2, 4, and 6 Gy of IR.
-
Incubation: Incubate undisturbed for 10–14 days. Causality: Do not change the media. Cells undergoing genotoxic stress detach easily during mitosis; media changes will wash away surviving clones.
-
Staining: Gently wash with PBS. Add 0.5% Crystal Violet in 50% Methanol for 30 minutes. Rinse gently with distilled water and air dry.
-
Analysis: Count colonies containing ≥50 cells. Calculate Plating Efficiency (PE) and Surviving Fraction (SF).
Validation Checkpoint: The DMSO-only (0 Gy) control must yield a Plating Efficiency consistent with the known baseline of the cell line (typically >30% for HeLa or A549). A severe drop in PE in the DMSO control indicates vehicle toxicity or handling stress.
Data Presentation: Sensitizer Enhancement Ratios
The efficacy of a radiosensitizer is quantified by the Sensitizer Enhancement Ratio (SER), typically calculated at a 10% survival threshold (SER₁₀). An SER > 1.0 indicates radiosensitization.
Table 2: Expected Sensitizer Enhancement Ratios (SER₁₀) with 1 µM Inhibitor
| Cell Line | Origin / Phenotype | SER₁₀ (1 µM Quinolin-4-one) | Mechanistic Note |
| HeLa | Cervical Adenocarcinoma | 2.5 - 3.0 | Proficient NHEJ baseline; highly sensitized. |
| A549 | Non-Small Cell Lung Cancer | 2.2 - 2.8 | Highly radioresistant normally; inhibitor restores IR sensitivity. |
| CLL (Primary) | Chronic Lymphocytic Leukemia | > 3.0 | DNA-PKcs overexpression correlates with poor prognosis; high dependency on NHEJ[3]. |
| M059J | Glioblastoma (DNA-PKcs null) | ~ 1.0 | Negative Control: Lacks DNA-PKcs; shows no sensitization, proving on-target specificity. |
References
-
Barbeau OR, Cano-Soumillac C, Griffin RJ, Hardcastle IR, Smith GCM, Richardson C, Clegg W, Harrington RW, Golding BT. Quinolinone and pyridopyrimidinone inhibitors of DNA-dependent protein kinase. Organic & Biomolecular Chemistry, 2007, 5(16), 2670-2677. Available at:[Link]
-
Cano C, Barbeau OR, Bailey C, Cockcroft XL, Curtin NJ, Duggan H, Frigerio M, Golding BT, Hardcastle IR, Hummersone MG, Knights C, Menear KA, Newell DR, Richardson CJ, Smith GC, Spittle B, Griffin RJ. DNA-Dependent Protein Kinase (DNA-PK) Inhibitors. Synthesis and Biological Activity of Quinolin-4-one and Pyridopyrimidin-4-one Surrogates for the Chromen-4-one Chemotype. Journal of Medicinal Chemistry, 2010, 53(24), 8498-8507. Available at:[Link]
-
Willmore E, Elliott SL, Mainou-Fowler T, Summerfield GP, Jackson GH, O'Neill F, Lowe C, Carter A, Harris R, Pettitt AR, Cano-Soumillac C, Griffin RJ, Cowell IG, Austin CA, Durkacz BW. DNA-dependent protein kinase is a therapeutic target and an indicator of poor prognosis in B-cell chronic lymphocytic leukemia. Clinical Cancer Research, 2008, 14(12), 3984-3992. Available at:[Link]
Sources
Experimental Design for In Vivo Studies with 2-(Morpholin-4-yl)quinolin-4(1H)-one Derivatives as DNA-PK Inhibitors
Executive Summary
The development of small-molecule inhibitors targeting the DNA damage response (DDR) is a cornerstone of modern oncological pharmacology. 8-Substituted 2-(morpholin-4-yl)quinolin-4(1H)-ones have emerged as highly potent, ATP-competitive inhibitors of DNA-dependent protein kinase (DNA-PK)[1]. Designed as metabolically stable bioisosteres to the well-characterized chromen-4-one chemotypes (e.g., NU7441), these quinolinone derivatives offer a robust structural scaffold for in vivo chemosensitization and radiosensitization studies[1]. This application note provides a comprehensive, causality-driven framework for designing, executing, and validating in vivo efficacy studies using these compounds.
Mechanistic Rationale: Why Target DNA-PK?
DNA-PK is a serine/threonine kinase belonging to the PI3K-related kinase (PIKK) family and is the primary orchestrator of the non-homologous end joining (NHEJ) pathway[2]. Upon the induction of DNA double-strand breaks (DSBs) by ionizing radiation (IR) or chemotherapeutics (e.g., topoisomerase II poisons), the Ku70/80 heterodimer rapidly binds the broken DNA ends and recruits the catalytic subunit of DNA-PK (DNA-PKcs)[3].
The Causality of Inhibition: The 2-(morpholin-4-yl)quinolin-4(1H)-one scaffold is uniquely suited to disrupt this process. The morpholine oxygen and the quinolinone carbonyl act as critical hydrogen bond acceptors/donors within the ATP-binding pocket of DNA-PKcs[1]. By competitively inhibiting ATP binding, the compound prevents the autophosphorylation of DNA-PKcs at Ser2056, halting the recruitment of downstream repair factors like Artemis and DNA Ligase IV[3]. Consequently, the unresolved DNA damage forces the cell into apoptosis.
Mechanism of DNA-PK inhibition by 2-morpholinoquinolin-4-ones in the NHEJ pathway.
Pre-Clinical In Vivo Experimental Design
A rigorous in vivo study must be a self-validating system . Because DNA-PK inhibitors act primarily as sensitizers rather than standalone cytotoxic agents, the experimental design must isolate the synergistic effect of the inhibitor from baseline tumor growth and primary therapy toxicity[3].
Formulation Strategy
Quinolinone derivatives often exhibit high lipophilicity, which can lead to in vivo precipitation and erratic pharmacokinetic (PK) profiles if formulated in standard aqueous buffers.
-
Optimal Vehicle: A co-solvent system comprising 10% DMSO, 10% Tween-80, and 80% sterile saline, or complexation with 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Causality: This formulation ensures that the compound remains in solution at physiological pH, maximizing gastrointestinal absorption (for PO dosing) or systemic circulation (for IP/IV dosing) while minimizing vehicle-induced toxicity.
The 4-Arm Validation Matrix
To prove true target-mediated sensitization, the in vivo xenograft study must include four distinct arms:
-
Vehicle Control: Establishes baseline tumor growth kinetics.
-
Inhibitor Monotherapy: Validates that the 2-(morpholin-4-yl)quinolin-4(1H)-one derivative is not non-specifically toxic. Tumor growth should closely mirror the vehicle arm.
-
DNA-Damaging Agent Monotherapy (e.g., Etoposide or IR): Establishes the baseline efficacy of the primary therapeutic[3].
-
Combination Therapy: The critical experimental arm. Synergistic tumor regression here, compared to Arm 3, proves the efficacy of the DNA-PK inhibitor.
Step-by-step in vivo workflow for evaluating DNA-PK inhibitors in tumor xenograft models.
Step-by-Step Experimental Protocol
Phase I: Xenograft Establishment
-
Cell Preparation: Harvest human cancer cells (e.g., HeLa or CLL-derived lines) in the exponential growth phase[3]. Resuspend in a 1:1 mixture of serum-free media and Matrigel to a concentration of
cells/100 µL. -
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of athymic nude mice (6-8 weeks old).
-
Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³, randomize the mice into the 4-arm matrix described above (n=8 per group).
Phase II: Dosing and Combination Therapy
-
Inhibitor Administration: Administer the 2-(morpholin-4-yl)quinolin-4(1H)-one derivative (e.g., 10-25 mg/kg) via intraperitoneal (IP) injection or oral gavage (PO) 1 hour prior to the DNA-damaging insult.
-
Causality: Pre-dosing is critical. The inhibitor must achieve steady-state concentrations in the tumor microenvironment to block DNA-PKcs recruitment the moment DSBs are induced.
-
-
Primary Therapy: Administer the DSB-inducing agent (e.g., Etoposide at 10 mg/kg IP, or localized tumor irradiation at 2 Gy)[3].
-
Monitoring: Measure tumor volumes (
) and body weights every 2-3 days. A body weight loss of >15% indicates unacceptable combinatorial toxicity.
Phase III: Pharmacodynamic (PD) Biomarker Validation
To confirm that tumor regression is caused by DNA-PK inhibition, harvest tumor tissues at 2, 6, and 24 hours post-treatment from a satellite cohort (n=3/time point).
-
Tissue Processing: Snap-freeze half the tumor in liquid nitrogen for Western Blotting, and fix the other half in 10% formalin for Immunohistochemistry (IHC).
-
Biomarker 1 (Target Engagement): Probe for p-DNA-PKcs (Ser2056) . The combination arm should show a near-complete abrogation of Ser2056 phosphorylation compared to the DNA-damaging agent alone[3].
-
Biomarker 2 (Functional Consequence): Probe for
H2AX . Because the inhibitor prevents DSB repair, the combination arm should exhibit prolonged, elevated levels of H2AX foci at 24 hours, whereas the monotherapy arm will show resolving levels as DNA is repaired[3].
Quantitative Data & Benchmarking
When designing these studies, it is essential to benchmark the 8-substituted 2-(morpholin-4-yl)quinolin-4(1H)-ones against their structurally related chromen-4-one counterparts. The quinolinones demonstrate equipotent target inhibition while offering distinct physicochemical properties[1].
| Compound Scaffold | 8-Substituent | Target Kinase | In Vitro IC₅₀ | Reference |
| Quinolin-4-one | Dibenzothiophen-4-yl | DNA-PK | Low nanomolar | [1] |
| Quinolin-4-one | Dibenzofuran-4-yl | DNA-PK | Low nanomolar | [1] |
| Chromen-4-one (NU7441) | Dibenzothiophen-4-yl | DNA-PK | 13 nM | [3] |
| Quinolin-4-one | Various | PI3K (Off-target) | > 1000 nM | [1] |
Table 1: Comparative biochemical potency of morpholino-quinolinones versus benchmark chromenones. The high selectivity over related PI3K kinases ensures that in vivo phenotypes are driven specifically by DNA-PK inhibition.
References
-
Barbeau OR, Cano-Soumillac C, Griffin RJ, Hardcastle IR, Smith GCM, Richardson C, Clegg W, Harrington RW, Golding BT. "Quinolinone and pyridopyrimidinone inhibitors of DNA-dependent protein kinase." Organic & Biomolecular Chemistry (2007). URL: [Link]
-
Willmore E, Elliott SL, Mainou-Fowler T, Summerfield GP, Jackson GH, O'Neill F, Lowe C, Carter A, Harris R, Pettitt AR, Cano-Soumillac C, Griffin RJ, Cowell IG, Austin CA, Durkacz BW. "DNA-Dependent Protein Kinase Is a Therapeutic Target and an Indicator of Poor Prognosis in B-Cell Chronic Lymphocytic Leukemia." Clinical Cancer Research (2008). URL: [Link]
Sources
- 1. Quinolinone and pyridopyrimidinone inhibitors of DNA-dependent protein kinase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Quinolinone and pyridopyrimidinone inhibitors of DNA-dependent protein kinase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. aacrjournals.org [aacrjournals.org]
Application Note: Solubilization and Formulation Protocols for 2-(Morpholin-4-yl)quinolin-4(1H)-one in Biological Assays
Introduction & Chemical Context
2-(Morpholin-4-yl)quinolin-4(1H)-one is a highly privileged scaffold in medicinal chemistry. It serves as a critical bioisosteric surrogate for the chromen-4-one chemotype, prominently featured in the development of potent inhibitors targeting phosphatidylinositol 3-kinase (PI3K) related kinases (PIKKs), such as DNA-dependent protein kinase (DNA-PK) and Ataxia telangiectasia mutated (ATM) kinase[1].
Despite its pharmacological utility, handling this compound in biological assays presents significant solubility challenges. The planar aromatic quinolone core promotes strong intermolecular π-π stacking, while the tautomeric equilibrium between the 4-quinolone and 4-hydroxyquinoline forms creates a rigid, high-melting crystal lattice[2]. Although the morpholine ring introduces a weakly basic nitrogen, the overall lipophilicity of the un-derivatized scaffold renders it notoriously difficult to dissolve in aqueous buffers without precipitating.
Physicochemical Profiling & Causality
Successful formulation of 2-(Morpholin-4-yl)quinolin-4(1H)-one requires a deep understanding of the causality behind solvent interactions:
-
Primary Solubilization (The Role of DMSO): The strong hydrogen-bonding network and π-π stacking of the quinolone core cannot be disrupted by water. Anhydrous Dimethyl Sulfoxide (DMSO) acts as a universal hydrogen-bond acceptor, effectively breaking the crystal lattice[2]. Hygroscopic DMSO that has absorbed atmospheric water will cause the hydrophobic compound to rapidly precipitate; therefore, newly opened, anhydrous DMSO is mandatory[3].
-
In Vivo Microemulsion Dynamics: Adding aqueous saline directly to a DMSO stock causes an immediate phase separation (crashing out). To prevent this, a sequential addition protocol is required. Polyethylene glycol 300 (PEG300) acts as a co-solvent to lower the dielectric constant gap, and Tween-80 forms micelles that encapsulate the hydrophobic quinolone core before the bulk aqueous phase (saline) is introduced[3].
Quantitative Data Presentation
The following table summarizes the validated solubility thresholds and storage conditions for various assay formats.
| Solvent System | Max Concentration | Application | Stability / Storage |
| 100% Anhydrous DMSO | 10 - 20 mM | Master Stock | -80°C for 6 months; -20°C for 1 month |
| 0.1% DMSO in Culture Media | ≤ 10 - 20 µM | Cell-based Assays | Prepare fresh; do not freeze |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ~1 - 2 mg/mL | In Vivo Dosing (IV/IP) | Prepare fresh immediately before use |
| 10% DMSO + 90% Corn Oil | ~1 - 2 mg/mL | In Vivo (Oral Gavage) | Prepare fresh immediately before use |
Experimental Workflow
Workflow for the solubilization and formulation of 2-(Morpholin-4-yl)quinolin-4(1H)-one.
Step-by-Step Experimental Protocols
Protocol A: Preparation of 10 mM Master Stock in DMSO
Self-Validating Check: The final solution must be completely transparent with no particulate matter visible under light scattering against a dark background.
-
Weighing: Equilibrate the lyophilized powder of 2-(Morpholin-4-yl)quinolin-4(1H)-one to room temperature in a desiccator before opening to prevent condensation. Weigh the desired amount into a sterile, amber microcentrifuge tube (the compound may be light-sensitive over prolonged periods).
-
Solvent Addition: Add the calculated volume of 100% anhydrous, sterile-filtered DMSO[3].
-
Mechanical Disruption: Vortex vigorously for 30–60 seconds.
-
Thermal/Acoustic Disruption: Place the tube in a heated ultrasonic bath at 37°C for 5–10 minutes. Causality: The acoustic cavitation combined with mild heat provides the activation energy required to break the robust π-π stacking of the quinolone rings[2].
-
Storage: Aliquot the clear master stock into single-use volumes to avoid freeze-thaw cycles and store at -80°C[3].
Protocol B: Aqueous Formulation for Cell-Based Assays (In Vitro)
Self-Validating Check: The culture media must not exhibit cloudiness or micro-precipitates when viewed under a phase-contrast microscope at 20X magnification.
-
Thawing: Thaw a single-use DMSO aliquot at room temperature. Vortex briefly.
-
Intermediate Dilution (Optional but Recommended): If the final assay concentration is low (e.g., < 1 µM), perform serial dilutions in 100% DMSO first to ensure pipetting accuracy.
-
Media Addition: Add the DMSO stock directly into pre-warmed (37°C) complete culture media containing serum (e.g., 10% FBS). Causality: Serum proteins like Bovine Serum Albumin (BSA) act as natural carriers, binding the hydrophobic morpholino-quinolone and preventing it from crashing out of the aqueous phase.
-
DMSO Limit: Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity or alterations in cell membrane permeability.
Protocol C: Microemulsion Formulation for In Vivo Dosing
Self-Validating Check: The final formulation must be a clear or slightly opalescent solution without visible phase separation for at least 2 hours post-preparation.
-
Initial Solubilization: Add 10% (by final volume) of the DMSO master stock to a sterile glass vial.
-
Co-solvent Coating: Add 40% (by final volume) of PEG300. Vortex continuously for 1 minute. Causality: PEG300 coats the solvated molecules, lowering the dielectric constant of the immediate microenvironment[3].
-
Micelle Formation: Add 5% (by final volume) of Tween-80. Sonicate for 2 minutes until the mixture is completely homogenous. Causality: Tween-80 is a non-ionic surfactant that forms micelles around the PEG-coated compound, thermodynamically stabilizing it against the upcoming aqueous shock[3].
-
Aqueous Introduction: Dropwise, add 45% (by final volume) of sterile 0.9% Saline while vortexing continuously. Causality: The gradual addition prevents localized areas of high polarity that could trigger nucleation and precipitation[3].
-
Administration: Administer to the animal model immediately. Do not store this formulated solution.
References
1.[1] Title: DNA-Dependent Protein Kinase (DNA-PK) Inhibitors. Synthesis and Biological Activity of Quinolin-4-one and Pyridopyrimidin-4-one Surrogates for the Chromen-4-one Chemotype. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
2.[2] Title: Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Source: Computational Chemistry (Scientific Research Publishing) URL: [Link]
Sources
proper handling and storage conditions for 2-(Morpholin-4-yl)quinolin-4(1H)-one
An in-depth technical guide on the proper handling, reconstitution, and storage of 2-(Morpholin-4-yl)quinolin-4(1H)-one and its derivatives.
Introduction & Mechanistic Overview
2-(Morpholin-4-yl)quinolin-4(1H)-one and its 8-substituted derivatives are a critical class of small-molecule heterocyclic compounds. In drug development and oncology research, these molecules are primarily utilized as potent, ATP-competitive inhibitors of DNA-dependent protein kinase (DNA-PK) and the PI3K/mTOR signaling pathways[1].
Because these compounds are heavily utilized in radio-sensitization assays and complex in vitro models, ensuring their structural integrity through rigorous handling is paramount. Minor deviations in storage temperature, solvent choice, or pH can lead to compound degradation, precipitation, and ultimately, irreproducible IC₅₀ values.
Physicochemical Properties & Causality of Degradation
To handle this compound effectively, one must understand the chemical vulnerabilities inherent to its structure.
-
Tautomerism and pH Sensitivity: The quinolin-4(1H)-one core exists in a dynamic tautomeric equilibrium with its enol counterpart, 4-hydroxyquinoline. In the solid state and in neutral solutions, the NH-4-oxo (keto) form exclusively dominates[2]. However, exposure to strong hydrogen-bond accepting solvents or extreme pH conditions can shift this equilibrium, altering the compound's partition coefficient (LogP) and solubility profile.
-
Hydrolytic Vulnerability: While the morpholine ring enhances overall aqueous solubility compared to unsubstituted quinolines, the amide-like linkage within the quinolinone ring is susceptible to hydrolytic degradation. Prolonged exposure to atmospheric moisture or highly acidic/basic conditions will irreversibly cleave the molecule.
Figure 2: Tautomeric equilibrium of quinolin-4(1H)-ones and pathways to hydrolytic degradation.
Quantitative Storage & Solubility Parameters
To maintain >98% purity over extended periods, strict environmental controls must be implemented. The following tables summarize the validated storage parameters and solubility profiles for morpholinyl-quinolinone derivatives[3].
Table 1: Validated Storage Guidelines
| State | Matrix | Temperature | Shelf Life | Critical Handling Notes |
| Solid | Lyophilized Powder | -20°C | 36 - 48 Months | Keep desiccated; protect from UV light. |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 6 Months | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | Anhydrous DMSO | -20°C | 1 Month | Seal tightly; purge with inert gas (Ar/N₂) if possible. |
| Working Solution | Aqueous Buffer (PBS) | 4°C | < 24 Hours | Prepare fresh daily; do not freeze aqueous solutions. |
Table 2: Solubility Profile
| Solvent | Solubility Capacity | Application |
| DMSO | High (~10-12 mg/mL) | Primary solvent for master stock solutions. |
| DMF | Moderate (~1 mg/mL) | Alternative organic solvent if DMSO is incompatible. |
| Water / PBS | Poor (<0.2 mg/mL) | Requires pre-dissolution in DMSO before aqueous dilution. |
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems to ensure that the compound remains fully active and perfectly dissolved prior to biological application.
Figure 1: Step-by-step workflow for the reconstitution and long-term storage of quinolinone stocks.
Protocol A: Preparation of 10 mM Master Stock Solution
-
Equilibration (Critical Step): Remove the vial of lyophilized 2-(Morpholin-4-yl)quinolin-4(1H)-one from -20°C storage and place it in a desiccator at room temperature for 30 minutes.
-
Mechanistic Insight: The compound is highly hygroscopic. Opening a cold vial at room temperature causes immediate condensation of atmospheric moisture. Water introduced into the DMSO stock will accelerate hydrolytic cleavage over time.
-
-
Solvent Addition: Add the calculated volume of anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration.
-
Mechanistic Insight: The hydrophobic aromatic core of the quinolinone requires a highly polar, aprotic solvent to disrupt the crystal lattice[3]. Standard laboratory DMSO often absorbs water; strictly use anhydrous grade (≤0.005% H₂O).
-
-
Dissolution & Verification (Self-Validation): Vortex the vial for 60 seconds. Inspect the solution against a strong light source. If micro-crystals or cloudiness remain, sonicate the vial in a water bath at 37°C for 5 minutes. A fully dissolved solution must be optically clear.
-
Aliquoting: Divide the stock solution into 50 µL or 100 µL aliquots using amber microcentrifuge tubes.
-
Mechanistic Insight: Freeze-thaw cycles cause localized concentration gradients and irreversible precipitation. Single-use aliquots ensure absolute concentration accuracy for downstream assays.
-
-
Storage: Store the aliquots immediately at -80°C.
Protocol B: Preparation of In Vitro Working Solutions
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature. Vortex briefly to ensure homogeneity.
-
Dilution: Dilute the DMSO stock directly into warmed (37°C) aqueous buffer (e.g., PBS or cell culture media) with rapid vortexing.
-
Mechanistic Insight: Slow addition of the stock into a cold buffer causes the hydrophobic quinolinone to rapidly crash out of solution. Rapid mixing in a warmed aqueous phase prevents localized supersaturation.
-
-
DMSO Normalization: Ensure the final DMSO concentration in the biological assay is ≤0.5% v/v .
-
Mechanistic Insight: Higher concentrations of DMSO alter cell membrane fluidity and can artificially inflate the apparent cytotoxicity of the kinase inhibitor, confounding cell viability assays[4].
-
References
1.1. Organic & Biomolecular Chemistry (RSC Publishing). 2.2. ResearchGate. 3.3. Cayman Chemical. 4.4. MDPI.
Sources
Application Note: In Vivo Administration Strategies for 2-(Morpholin-4-yl)quinolin-4(1H)-one in Murine Models
Document Type: Technical Protocol & Application Guide Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists
Pharmacological Context & Structural Rationale
The 2-(Morpholin-4-yl)quinolin-4(1H)-one scaffold represents a privileged pharmacophore in modern drug discovery. Structurally, it is the aza-analog of the well-known chromone-based pan-PI3K inhibitor LY294002[1][2][3]. By substituting the oxygen atom in the chromone ring with a nitrogen (NH) to form a quinolone, the molecule gains a critical hydrogen-bond donor. This modification significantly enhances its interaction with the ATP-binding cleft of various kinases (such as PI3K and mTOR)[1] and alters its efficacy in antibacterial systemic infection models[4][5].
However, this structural evolution introduces significant physicochemical hurdles. The planar, highly aromatic quinolone core combined with the basic morpholine ring results in high crystal lattice energy and poor aqueous solubility. Consequently, administering this compound in discriminative animal models[5] requires meticulously engineered vehicle formulations to prevent in vivo precipitation, erratic absorption, or localized tissue necrosis[6][7].
Mechanism of PI3K pathway inhibition by morpholino-quinolone derivatives.
Physicochemical Profiling & Strategic Vehicle Selection
The Causality of Formulation: Why cannot we use simple saline? The morpholine ring is weakly basic (pKa ~8.3), meaning the compound is only partially ionized at physiological pH (7.4). If injected intravenously in a purely aqueous buffer, the compound will rapidly crash out of solution, forming micro-emboli that can cause acute pulmonary toxicity in mice. To mitigate this, we utilize a co-solvent system. Dimethyl sulfoxide (DMSO) disrupts the crystal lattice, while Polyethylene Glycol (PEG) 300 or 400 acts as a thermodynamic stabilizer, keeping the drug in solution as it is diluted in the bloodstream.
Table 1: Optimized Vehicle Formulations for 2-(Morpholin-4-yl)quinolin-4(1H)-one
| Vehicle Composition | Target Route | Max Solubility (mg/mL) | Tolerability & Causality Notes |
| 10% DMSO + 40% PEG300 + 50% PBS | IV, IP | 5.0 | Standard for IV. PEG prevents precipitation upon blood contact. Well-tolerated up to 5 mL/kg. |
| 5% DMSO + 95% Corn Oil | IP, PO | 10.0 | Standard for PO. Lipophilic matrix maximizes intestinal lymphatic absorption. |
| 20% HP-β-CD in Saline (pH 4.5) | IV | 2.5 | Alternative IV. Cyclodextrin encapsulates the hydrophobic core. Requires acidic pH. |
| 0.5% Methylcellulose + 0.1% Tween 80 | PO | Suspension | High-Dose PO. Ideal for toxicity studies where complete dissolution is impossible. |
In Vivo Administration Workflows
When evaluating quinolones in experimental animal models[5], selecting the correct administration route is paramount. Intravenous (IV) dosing provides an absolute baseline for pharmacokinetics (100% bioavailability), while Intraperitoneal (IP) is the workhorse for xenograft efficacy studies due to ease of repeated dosing. Oral (PO) dosing assesses real-world viability but is often hindered by the compound's poor permeability[6].
Workflow for formulation and in vivo administration of 2-(Morpholin-4-yl)quinolin-4(1H)-one.
Table 2: Representative Pharmacokinetic Parameters in Mice
Data represents typical baseline metrics for morpholino-quinolone derivatives[6][7].
| PK Parameter | IV (2 mg/kg) | IP (10 mg/kg) | PO (20 mg/kg) |
| Cmax (ng/mL) | 1850 ± 120 | 1240 ± 95 | 850 ± 60 |
| Tmax (h) | 0.08 | 0.5 | 1.5 |
| AUC0-t (ng·h/mL) | 2100 ± 150 | 4800 ± 320 | 3100 ± 210 |
| Bioavailability (F%) | 100% | ~45% | ~15-20% |
Step-by-Step Experimental Protocols
Protocol A: Preparation of IV/IP Dosing Solution (10% DMSO / 40% PEG300 / 50% PBS)
This protocol ensures complete solubilization without degrading the compound.
-
Weighing: Accurately weigh 5.0 mg of 2-(Morpholin-4-yl)quinolin-4(1H)-one powder into a sterile glass vial.
-
Primary Solubilization: Add 100 µL of molecular biology grade DMSO. Vortex vigorously for 2 minutes.
-
Causality: DMSO must be added first to break the crystal lattice. Adding aqueous buffers first will cause irreversible clumping.
-
-
Co-solvent Addition: Add 400 µL of PEG300. Sonicate the mixture in a water bath at 37°C for 5 minutes until the solution is optically clear.
-
Aqueous Phase Addition: Slowly add 500 µL of 1X PBS (pH 7.4) dropwise while continuously vortexing.
-
Self-Validation Checkpoint: Centrifuge the final formulation at 10,000 x g for 5 minutes. Inspect the bottom of the tube. If a pellet forms, the compound has crashed out, and the formulation is invalid for IV use.
Protocol B: Intravenous (IV) Administration in Mice (Tail Vein)
Required for absolute bioavailability calculations and bypassing first-pass metabolism.
-
Preparation: Warm the mouse in a commercially available warming chamber (approx. 37°C) for 3–5 minutes to induce vasodilation of the lateral tail veins.
-
Restraint: Secure the mouse in a tailored restrainer, leaving the tail fully exposed.
-
Disinfection: Wipe the tail with a 70% ethanol swab to sterilize the area and further visualize the vein.
-
Injection: Using a 27-gauge to 30-gauge needle attached to a 1 mL syringe, insert the needle into the lateral tail vein at a shallow angle (approx. 10–15 degrees).
-
Self-Validation Checkpoint: Pull back slightly on the syringe plunger. A small flash of blood into the hub confirms successful intravenous placement. If resistance is felt or a subcutaneous bleb forms during injection, stop immediately; the dose is extravascular and the animal must be excluded from PK analysis.
-
Delivery: Inject the solution slowly over 5–10 seconds (Max volume: 5 mL/kg, typically ~100 µL for a 20g mouse).
Protocol C: Intraperitoneal (IP) Administration
The preferred route for sustained xenograft efficacy studies due to lower stress on the animal.
-
Restraint: Manually restrain the mouse by the scruff, exposing the ventral abdomen. Tilt the mouse so its head is angled slightly downward (approx. 30 degrees) to allow abdominal organs to shift cranially.
-
Injection Site Selection: Target the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Injection: Insert a 25-gauge to 27-gauge needle at a 30-degree angle to the abdominal wall.
-
Self-Validation Checkpoint: Aspirate the syringe slightly. If yellow fluid (urine) or green/brown fluid (intestinal contents) enters the hub, the needle has punctured an organ. Discard the syringe and exclude the animal.
-
Delivery: Inject the formulation smoothly (Max volume: 10 mL/kg).
Pharmacokinetic Sampling & Analysis
To accurately track the clearance of 2-(Morpholin-4-yl)quinolin-4(1H)-one, blood must be sampled at precise intervals (e.g., 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h)[7].
-
Collection: Collect 50 µL of blood via submandibular bleed or saphenous vein puncture into K2-EDTA coated tubes.
-
Processing: Centrifuge immediately at 2,000 x g for 10 minutes at 4°C to separate plasma.
-
Quantification: Extract the compound using protein precipitation (e.g., adding 3 volumes of cold acetonitrile containing an internal standard). Analyze the supernatant via LC-MS/MS.
References
1.[4] Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships - PubMed. National Institutes of Health (NIH). Available at:[Link] 2.[5] Evaluation of Quinolones in Experimental Animal Models of Infections - PubMed. National Institutes of Health (NIH). Available at: [Link] 3.[6] Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology. MSD Veterinary Manual. Available at:[Link] 4.[7] Pharmacokinetics of four fluoroquinolones in an animal model of infected lung - PubMed. National Institutes of Health (NIH). Available at: [Link] 5.[1] Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents - PMC. National Institutes of Health (NIH). Available at:[Link] 6.[2] LY294002 | PI3K inhibitor. Cellagen Technology. Available at:[Link] 7.[3] LY294002. Wikipedia. Available at:[Link]
Sources
- 1. Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellagentech.com [cellagentech.com]
- 3. LY294002 - Wikipedia [en.wikipedia.org]
- 4. Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of quinolones in experimental animal models of infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. Pharmacokinetics of four fluoroquinolones in an animal model of infected lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Stability of 2-(Morpholin-4-yl)quinolin-4(1H)-one in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter discrepancies in assay reproducibility stemming from a commonly overlooked variable: the stability of the active pharmaceutical ingredient (API) in its vehicle solvent.
2-(Morpholin-4-yl)quinolin-4(1H)-one is a highly functionalized azaheterocycle. While dimethyl sulfoxide (DMSO) is the universal solvent for drug discovery due to its exceptional solvating power, storing this specific quinolinone derivative in DMSO at room temperature introduces severe kinetic and thermodynamic liabilities. This guide provides an in-depth diagnostic framework, explaining the causality behind these degradation pathways, and offers self-validating protocols to ensure your compound's integrity.
The Mechanistic Causality of Degradation in DMSO
To troubleshoot effectively, we must first understand why 2-(Morpholin-4-yl)quinolin-4(1H)-one degrades in DMSO at room temperature (20–25°C). The degradation is not random; it is driven by specific solvent-solute interactions:
-
Solvent-Catalyzed Hydrolysis: DMSO is a dipolar aprotic solvent. While it readily dissolves the hydrophobic quinoline core, it actively participates in degradation pathways over time. Literature demonstrates that DMSO can act as an oxygen donor and a catalyst, accelerating the hydrolysis of substituted quinolines .
-
Hygroscopicity and Nucleophilic Attack: DMSO is profoundly hygroscopic. Every time a stock vial is opened on the benchtop, atmospheric moisture is absorbed. This water acts as a nucleophile. The quinolin-4(1H)-one core exists in a tautomeric equilibrium with its 4-hydroxyquinoline form. The introduction of water disrupts this equilibrium, facilitating the hydrolytic cleavage or modification of the morpholine ring at the C2 position.
-
Time-Dependent Structural Modifications: Studies on structurally related azaheterocycles reveal that these compounds undergo immediate spectroscopic modifications when dissolved in DMSO at room temperature, rendering them unstable compared to storage in purely aqueous environments .
Quantitative Data: Comparative Stability Benchmarks
To benchmark your expectations, review the comparative stability data of related azaheterocycles. Relying on visual inspection alone is insufficient; degradation often occurs before precipitation or color changes are visible.
Table 1: Comparative Stability of Quinolinone and Quinazoline Derivatives
| Compound Class | Solvent / Quality | Storage Temp | Stability Period | Primary Degradation Mechanism |
| 2-(Morpholin-4-yl)quinolin-4(1H)-one | DMSO (Standard, Open) | 22°C | < 24 hours | Moisture-induced hydrolysis / Oxidation |
| 4-Halo-8-quinolinols | DMSO (Anhydrous) | 22°C | Unstable (Immediate) | Solvent-catalyzed hydrolysis (DMSO as O-donor) |
| Quinazolin-4(3H)-ones (e.g., BG1188) | DMSO (Standard) | 22°C | Unstable (Immediate) | Rapid structural modification / Aggregation |
| Quinazolin-4(3H)-ones (e.g., BG1188) | Ultrapure Water | 22°C | > 30 days | Stable monomeric form |
| Quinazoline-7-carbonitrile | DMSO (Anhydrous) | 22°C | Variable (Batch dependent) | Impurity-driven chemical degradation |
Frequently Asked Questions (FAQs)
Q: My 10 mM stock solution of 2-(Morpholin-4-yl)quinolin-4(1H)-one changed from a clear, pale yellow to a dark orange after sitting on the bench overnight. Is it still viable? A: No, discard the solution immediately. The color shift is a macroscopic indicator of chemical degradation. The morpholine nitrogen is susceptible to oxidation, and the quinolinone core can form colored byproducts when reacting with trace impurities or absorbed water in the DMSO . Always prepare fresh stocks or use single-use frozen aliquots.
Q: I use anhydrous DMSO (<0.005% water). Why am I still seeing a loss of potency in my IC50 assays after a week at room temperature? A: Anhydrous DMSO only remains anhydrous until the septum is pierced or the cap is removed. Furthermore, room temperature (22°C) provides sufficient thermal energy to drive solvent-catalyzed degradation kinetics . For reliable IC50 generation, the compound must be aliquoted immediately upon dissolution and flash-frozen at -20°C or -80°C to kinetically halt degradation.
Q: Can I just dissolve the compound in water instead, since related compounds are stable in water? A: While related quinazolinones show high stability in ultrapure water , 2-(Morpholin-4-yl)quinolin-4(1H)-one typically lacks the aqueous solubility required to make a concentrated (e.g., 10 mM) master stock. You must use DMSO for the initial solvation, but minimize the time it spends in the liquid state at room temperature.
Experimental Protocol: Self-Validating HPLC-UV/MS Stability Assay
Do not assume your compound is intact—prove it. Implement this self-validating protocol to establish the exact half-life of your specific batch under your laboratory's environmental conditions. This protocol uses an internal standard to ensure that any observed drop in API concentration is due to actual degradation, not just injection volume variability or solvent evaporation.
Step 1: Baseline Preparation (T=0)
-
Weigh 2.30 mg of 2-(Morpholin-4-yl)quinolin-4(1H)-one inside a humidity-controlled nitrogen glovebox.
-
Dissolve in 1.0 mL of freshly opened, anhydrous, HPLC-grade DMSO to create a 10 mM stock.
-
Self-Validation Step: Immediately spike in an internal standard (e.g., 1 mM caffeine) to normalize peak areas.
-
Inject 5 µL into the HPLC-UV/MS system to establish the T=0 baseline area ratio (API Area / Internal Standard Area).
Step 2: Controlled Degradation Setup
-
Divide the remaining stock into two 450 µL aliquots.
-
Control Arm: Flash-freeze Aliquot A at -80°C.
-
Test Arm: Leave Aliquot B on the benchtop at 22°C, exposed to ambient light. Open the cap for 5 seconds every hour to simulate routine laboratory use and moisture exposure.
Step 3: Chromatographic Analysis (T=24h, 48h, 72h)
-
Use a C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) with a mobile phase gradient of Water (0.01 M ammonium acetate) to Acetonitrile. The ammonium acetate buffer ensures proper ionization and sharp peak shape for the basic morpholine moiety .
-
At each time point, inject 5 µL of Aliquot B. Thaw and inject 5 µL of Aliquot A only at the final time point to validate that the freezing method successfully preserved the API.
-
Data Interpretation: A decrease in the API/Internal Standard ratio indicates degradation. Look for new MS peaks at +18 m/z (indicative of water addition/hydrolysis) or +16 m/z (indicative of N-oxidation of the morpholine ring).
Logical Troubleshooting Workflow
Fig 1: Troubleshooting workflow for storage and QC of quinolin-4(1H)-ones in DMSO.
References
-
Gershon, H., Clarke, D. D., & McMahon, J. J. (2003). Effect of Dimethyl Sulfoxide and Dimethylformamide on the Stability of 4-Halo-8-quinolinols. Monatshefte für Chemie / Chemical Monthly.[Link]
-
Militaru, A., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery.[Link]
-
Hlaváč, J., et al. (2017). Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction. PLOS ONE.[Link]
Technical Support Center: Troubleshooting the Purification of 2-(Morpholin-4-yl)quinolin-4(1H)-one
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalized quinolones present unique isolation challenges. The purification of 2-(Morpholin-4-yl)quinolin-4(1H)-one is notoriously difficult due to a "perfect storm" of physicochemical properties: a dynamic tautomeric equilibrium, strong intermolecular hydrogen bonding, and a basic secondary-amine-like morpholine appendage.
This guide is designed to move beyond generic advice, providing you with the mechanistic causality behind your chromatographic failures and the self-validating protocols required to isolate highly pure material.
Mechanistic Insight: The Root of the Problem
Before troubleshooting, we must understand the molecule's behavior. 4-Quinolone derivatives exist in a delicate tautomeric equilibrium between the quinolin-4(1H)-one (keto) form and the quinolin-4-ol (enol) form[1]. The position of this equilibrium is highly dependent on solvent polarity, temperature, and pH[2].
When you subject 2-(Morpholin-4-yl)quinolin-4(1H)-one to chromatography, the solvent environment constantly changes. Furthermore, the basic nitrogen of the morpholine ring interacts strongly with the acidic silanol groups of standard normal-phase silica.
Fig 1: Tautomeric equilibrium of 4-quinolones and its impact on silica gel chromatography.
Troubleshooting FAQs
Q1: Why does my compound streak across the entire TLC plate and tail severely on the silica column?
Causality: You are observing two simultaneous phenomena. First, the keto-enol tautomerization occurs at a rate similar to the timescale of the chromatographic separation, causing the compound to continuously shift between two states with different polarities[3]. Second, the basic morpholine nitrogen acts as a strong hydrogen-bond acceptor, anchoring the molecule to the acidic silanol groups (Si-OH) of the stationary phase. Solution: You must suppress silanol ionization and lock the tautomeric state. Add 1% to 5% Triethylamine (Et₃N) or 1% aqueous Ammonium Hydroxide (NH₄OH) to your organic mobile phase (e.g., Dichloromethane/Methanol). Alternatively, switch to basic alumina or reverse-phase C18 chromatography.
Q2: The crude compound is completely insoluble in my loading solvent (DCM/Hexane). How do I load it onto the column?
Causality: The NH and C=O groups of the quinolone core form extensive intermolecular hydrogen-bonded networks. This creates a high lattice energy in the solid state, rendering the compound virtually insoluble in non-polar or moderately polar solvents. Solution: Do not attempt liquid loading. Dissolve the crude mixture in a highly polar, volatile solvent (like Methanol or THF), add Celite 545, and evaporate to dryness. This "solid loading" technique disperses the compound over a high surface area, bypassing the lattice energy barrier during elution.
Q3: My LC-MS/HPLC shows two distinct peaks or a "split peak", but both have identical mass spectra. Is my sample impure?
Causality: No, your sample is likely pure. On the rapid timescale of a UPLC/HPLC column, the interconversion between the 4-quinolone and 4-hydroxyquinoline tautomers can be slower than the flow rate. The column partially resolves the two tautomers. Solution: Adjust the pH of your mobile phase to collapse the equilibrium. Using a basic buffer (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) will deprotonate the core, yielding a single, sharp peak for the resulting anion. Elevating the column temperature to 45°C can also increase the tautomerization rate, merging the peaks.
Q4: How do I remove residual morpholine or unreacted 2-chloroquinolin-4-one efficiently without losing my product?
Causality: Morpholine is highly water-soluble but can act as a phase-transfer agent, dragging your product into the aqueous layer during workup. 2-chloroquinolin-4-one shares a nearly identical polarity profile with your product[4]. Solution: Exploit differential solubility rather than chromatography. 2-(Morpholin-4-yl)quinolin-4(1H)-one exhibits a steep solubility curve in hot alcohols. Trituration or recrystallization from boiling ethanol will leave the highly soluble morpholine in the mother liquor, while unreacted 2-chloroquinolin-4-one often remains dissolved upon cooling.
Quantitative Data: Method Comparison
When designing your purification strategy, reference the following empirical data comparing standard methodologies for 4-quinolone derivatives.
| Purification Method | Typical Recovery (%) | Typical Purity (%) | Scalability | Key Advantage / Limitation |
| Standard Normal Phase (Silica) | 30 - 45% | 80 - 85% | High | Limitation: Severe tailing; product lost to irreversible adsorption. |
| Modified Normal Phase (1% Et₃N) | 75 - 85% | 92 - 96% | High | Advantage: Sharpens peaks. Requires high vacuum to remove residual Et₃N. |
| Reverse-Phase Prep HPLC (pH 9) | 85 - 95% | > 99% | Low (< 1g) | Advantage: Exceptional purity. Limited by sample solubility in injection solvent. |
| Hot Solvent Trituration (EtOH) | 60 - 70% | 95 - 98% | Very High | Advantage: Solvent-efficient, fast. May require a second crop for high yield. |
Experimental Protocols
To ensure reproducibility, adhere strictly to the following self-validating protocols.
Protocol A: Solid-Phase Loading and Modified Flash Chromatography
Use this for crude mixtures >1 gram where impurities are structurally diverse.
-
Preparation: Dissolve 1.0 g of crude 2-(Morpholin-4-yl)quinolin-4(1H)-one in 20 mL of Methanol/Dichloromethane (1:1 v/v).
-
Adsorption: Add 3.0 g of Celite 545 to the flask. Swirl to ensure a homogeneous slurry.
-
Evaporation: Remove the solvent completely under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. Self-validation: If the powder clumps, residual solvent remains; continue drying.
-
Column Packing: Pack a silica gel column using a mobile phase of Dichloromethane containing 1% Triethylamine (Et₃N).
-
Loading & Elution: Load the dry Celite powder directly onto the top of the silica bed. Elute using a gradient of 0% to 10% Methanol in Dichloromethane (maintaining 1% Et₃N throughout).
-
Isolation: Pool the product fractions and concentrate. Dry under high vacuum (0.1 mbar) at 40°C for 12 hours to remove all traces of Et₃N.
Protocol B: Reverse-Phase Preparative HPLC with pH Control
Use this for late-stage purification (<1 gram) requiring >99% purity for biological assays.
-
Sample Prep: Dissolve the crude sample in DMSO to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Column Selection: Use a C18 Prep column (e.g., Waters XBridge C18, which is stable at high pH).
-
Mobile Phase:
-
Buffer A: Water + 10 mM Ammonium Bicarbonate (adjusted to pH 9.0 with NH₄OH).
-
Buffer B: Acetonitrile.
-
-
Gradient: Run a shallow gradient from 10% B to 60% B over 20 minutes.
-
Recovery: Lyophilize the collected fractions directly to prevent thermal degradation and avoid aqueous workups.
Protocol C: Hot Solvent Trituration
Use this as a first-pass purification for large-scale reactions.
-
Suspension: Suspend 5.0 g of crude solid in 50 mL of absolute Ethanol.
-
Heating: Heat the suspension to reflux (78°C) with vigorous stirring for 30 minutes. The product should remain mostly insoluble, while morpholine and minor byproducts dissolve.
-
Cooling & Filtration: Allow the mixture to cool slowly to room temperature, then place in an ice bath for 1 hour. Filter the suspension through a sintered glass funnel (medium porosity).
-
Washing: Wash the filter cake with 2 x 10 mL of ice-cold Ethanol, followed by 10 mL of cold Diethyl Ether.
-
Drying: Dry the solid under vacuum.
Purification Workflow Decision Tree
Fig 2: Decision tree for the purification of 2-(Morpholin-4-yl)quinolin-4(1H)-one based on scale.
References
-
Angelov, Plamen, et al. "Synthesis of 4-Quinolone N-Oxides via Controlled Partial Hydrogenation of 2-Nitrobenzoyl Enamines." ChemRxiv, 2024. URL:[Link]
-
Krystof, Vladimir, et al. "Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies." ResearchGate, 2020. URL:[Link]
-
Hlavac, Jan, et al. "Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction." ResearchGate, May 2017. URL:[Link]
Sources
Technical Support Center: Minimizing Degradation of 2-(Morpholin-4-yl)quinolin-4(1H)-one
As a Senior Application Scientist, I frequently assist researchers who experience inconsistent assay results, loss of compound potency, or unexpected chromatographic peaks when working with quinolinone-morpholine scaffolds. 2-(Morpholin-4-yl)quinolin-4(1H)-one is a privileged structural motif widely utilized in the development of PI3K/mTOR inhibitors and antimalarial agents. However, its dual-ring system presents highly specific stability challenges. The electron-rich morpholine ring is highly susceptible to oxidative cleavage, while the quinolin-4(1H)-one core is prone to photolytic degradation and pH-dependent tautomerization.
This support center provides a self-validating framework to troubleshoot, quantify, and prevent the degradation of this compound during your experimental workflows.
Part 1: Frequently Asked Questions (Mechanistic Insights)
Q1: Why does my compound lose potency during 48-hour in vitro cell-based assays? A1: The primary culprit is the oxidative metabolism of the morpholine ring. In biological media containing Cytochrome P450 enzymes (or under aerobic conditions with trace metals), the morpholine ring undergoes hydrogen atom abstraction. This leads to the cleavage of the C-N bond, forming inactive 2-(2-aminoethoxy)acetic acid derivatives or ring-opened aldehydes 12. To mitigate this, ensure your assay media is freshly prepared, minimize headspace oxygen in sealed cultures, and consider using broad-spectrum CYP inhibitors if your experimental design allows.
Q2: I left my stock solution on the benchtop, and it changed color. What happened? A2: You are observing photo-oxidative degradation. The quinolin-4(1H)-one core, combined with the morpholine substituent, is highly sensitive to UV and visible light. Photo-oxidation proceeds via a quinone-like transient intermediate, followed by reductive scission and hydrolytic degradation of the morpholine ring 3. Always store stock solutions in amber vials or wrap them in aluminum foil during benchtop manipulation.
Q3: How does pH affect the stability of the quinolin-4(1H)-one core? A3: The quinolin-4(1H)-one structure exists in a keto-enol tautomeric equilibrium (quinolin-4(1H)-one ⇌ quinolin-4-ol). Extreme pH levels (< 3.0 or > 10.0) force the equilibrium toward charged species that are significantly more susceptible to hydrolytic cleavage 4. Furthermore, the basicity of the morpholine nitrogen makes the compound prone to pH-dependent precipitation. Maintain working solutions at a physiological pH (6.5–7.5) using strong buffering agents like HEPES or PBS.
Part 2: Troubleshooting Guide
Issue 1: Emergence of Secondary Peaks in HPLC/LC-MS Analysis
-
Causality: Oxidative degradation of the morpholine ring or hydrolysis of the quinolinone core during storage in protic solvents.
-
Resolution:
-
Verify Peak Purity: Use a photodiode array (PDA) detector in tandem with MS. If the new peak shows a mass shift of +16 Da or +32 Da, it indicates N-oxidation or C-oxidation of the morpholine ring. A +18 Da shift indicates hydrolytic ring opening.
-
Solvent Purging: Degas all HPLC solvents and biological buffers with Argon or Nitrogen to displace dissolved oxygen 5.
-
Fresh Preparation: Discard DMSO stock solutions older than 14 days, even if stored at -20°C, as DMSO is hygroscopic and introduces water over time, facilitating hydrolysis.
-
Issue 2: Precipitation in Aqueous Assay Buffers
-
Causality: Solvent shock or localized pH shifts during the dilution of DMSO stocks into aqueous media, forcing the compound out of its soluble tautomeric state.
-
Resolution:
-
Pre-warming: Warm the aqueous buffer to 37°C before adding the DMSO stock to increase thermodynamic solubility.
-
Dropwise Addition: Add the compound dropwise while vortexing vigorously to prevent localized high-concentration microenvironments.
-
Co-solvents: If permitted by the assay, include 0.1% Tween-20 or 0.1% BSA to stabilize the compound in suspension and prevent aggregation.
-
Part 3: Visualizations
Mechanistic degradation pathways of 2-(Morpholin-4-yl)quinolin-4(1H)-one under experimental stress.
Step-by-step troubleshooting workflow for identifying and resolving compound degradation.
Part 4: Quantitative Data Presentation
Table 1: Quantitative Degradation Kinetics under Stress Conditions
| Stress Condition | Reagent / Environment | Time to 10% Degradation ( | Primary Degradation Pathway |
| Oxidative | 3% | < 4 Hours | Morpholine N-oxidation / Ring cleavage |
| Photolytic | UV-Vis Light (ICH Q1B) | 12 Hours | Quinolinone core photo-oxidation |
| Acidic | 0.1 N HCl at 60°C | 24 Hours | Hydrolytic cleavage |
| Basic | 0.1 N NaOH at 60°C | 18 Hours | Hydrolytic cleavage |
| Thermal (Solid) | 105°C (Dark) | > 7 Days | Highly stable in solid state |
Table 2: Identified Degradants and LC-MS Signatures
| Degradant Type | Mass Shift ( | Mechanistic Cause | Prevention Strategy |
| N-Oxide | +16 Da | Aerobic oxidation of morpholine nitrogen | Degas solvents with Argon; store under inert gas. |
| Di-Oxide / Cleavage | +32 Da | Advanced oxidation via CYP450 or ROS | Use fresh media; limit assay duration to < 48h. |
| Hydrolyzed Core | +18 Da | Extreme pH exposure | Buffer solutions strictly to pH 6.5–7.5. |
Part 5: Experimental Protocols
Protocol 1: Preparation of Highly Stable Stock Solutions
This protocol is designed to eliminate dissolved oxygen and moisture, which are the primary catalysts for morpholine oxidation and quinolinone hydrolysis.
-
Solvent Preparation: Obtain anhydrous, HPLC-grade DMSO. Degas the DMSO by bubbling Argon or Nitrogen gas through the liquid for 15 minutes. (Causality: Removing dissolved
halts aerobic oxidation pathways). -
Dissolution: Weigh the solid 2-(Morpholin-4-yl)quinolin-4(1H)-one in a low-light environment. Dissolve the compound in the degassed DMSO to achieve a 10 mM stock concentration. Vortex until completely clear.
-
Aliquoting: Divide the stock solution into single-use 20
L aliquots in amber microcentrifuge tubes. (Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce atmospheric moisture and cause localized concentration spikes that lead to irreversible precipitation). -
Storage: Blanket the headspace of each tube with Argon gas before sealing. Store immediately at -20°C or -80°C.
Protocol 2: Self-Validating Forced Degradation Study (Stress Testing)
Perform this protocol to validate your LC-MS analytical methods and ensure they are "stability-indicating" (capable of resolving the parent compound from its degradants).
-
Baseline Establishment: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Water:Acetonitrile. Inject immediately into the LC-MS to establish the
(Time Zero) baseline and confirm peak purity. -
Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3%
. Incubate at room temperature in the dark for 24 hours. -
Acid/Base Hydrolysis:
-
Acid: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
-
Quenching (Critical Step): After 24 hours, neutralize the acidic sample with 0.1 N NaOH, and the basic sample with 0.1 N HCl. (Causality: Quenching the extreme pH immediately stops the degradation reaction. This ensures that the LC-MS data strictly represents the 24-hour time point and prevents extreme pH from degrading your HPLC column).
-
Analysis: Dilute all stressed samples 1:10 with mobile phase and inject into the LC-MS. Compare the resulting chromatograms against the
baseline to identify the +16 Da, +32 Da, and +18 Da degradant peaks.
References
-
Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium Source: PMC - NIH URL:[Link]
-
Quantum chemical studies for oxidation of morpholine by Cytochrome P450 Source: ResearchGate URL:[Link]
-
Effect of various storage conditions on the stability of quinolones in raw milk Source: PubMed - NIH URL:[Link]
-
Susceptibility of morpholine substituents to photo‐oxidative decomposition‐identification of photo‐oxidative degradants of linezolid Source: Scite.ai URL:[Link]
Sources
- 1. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Analysis of DNA-PK Inhibitors: 2-(Morpholin-4-yl)quinolin-4(1H)-one Derivatives vs. NU7441
Executive Summary & Target Rationale
DNA-dependent protein kinase (DNA-PK) is a serine/threonine kinase belonging to the PI3K-related kinase (PIKK) family. It is the critical sensor and catalytic engine of the Non-Homologous End Joining (NHEJ) pathway, responsible for repairing DNA double-strand breaks (DSBs) induced by ionizing radiation (IR) and chemotherapeutic agents like etoposide.
Inhibiting DNA-PKcs is a heavily validated strategy for radio- and chemosensitization in oncology. The discovery of the chromen-4-one derivative NU7441 established a high-potency benchmark for DNA-PK inhibition . However, to explore alternative physicochemical profiles and improve drug-like properties, medicinal chemists developed a nitrogen-containing bioisostere: the 2-(morpholin-4-yl)quinolin-4(1H)-one scaffold[1]. This guide provides an objective, data-driven comparison of these two scaffolds for researchers optimizing DNA-PK inhibitors.
Figure 1: DNA-PKcs activation via Ku70/80 and its inhibition by morpholino-scaffolds.
Structural and Mechanistic Comparison
Both compounds act as ATP-competitive inhibitors, utilizing the morpholine oxygen as a critical hydrogen bond acceptor to interact with the hinge region of the DNA-PKcs ATP-binding pocket. The bulky 8-position substituent (e.g., dibenzothiophen-4-yl) projects into a deep hydrophobic pocket, conferring massive selectivity over other PIKK family members like ATM, ATR, and PI3K [2].
NU7441 (The Chromen-4-one Reference)
NU7441 (8-dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one) features an oxygen atom in its core heterocyclic ring. While it exhibits exceptional potency (IC50 = 14 nM) and selectivity, the chromenone core is highly lipophilic and lacks ionizable groups[3]. This results in poor aqueous solubility, complicating in vivo formulation and intravenous administration.
2-(Morpholin-4-yl)quinolin-4(1H)-one (The Quinolinone Evolution)
Synthesized via a multiple-parallel Suzuki cross-coupling approach, this scaffold replaces the core oxygen with a nitrogen atom (NH) [1]. This bioisosteric replacement fundamentally alters the molecule's properties:
-
Hydrogen-Bonding Profile: The NH group introduces a hydrogen bond donor into the core, altering its interaction with the solvent front of the kinase pocket.
-
Formulation Flexibility: The nitrogen heteroatom allows for the potential generation of pharmaceutical salts, offering a pathway to overcome the solubility bottlenecks inherent to the chromenone series.
-
Equipotency: When substituted at the 8-position with identical aryl groups (e.g., dibenzothiophen-4-yl), the quinolinones maintain equipotent low-nanomolar IC50 values compared to their chromenone counterparts[4].
Comparative Performance Data
| Property / Feature | NU7441 (Reference Compound) | 8-Substituted 2-(Morpholin-4-yl)quinolin-4(1H)-one |
| Core Scaffold | Chromen-4-one (Oxygen heteroatom) | Quinolin-4(1H)-one (Nitrogen heteroatom) |
| DNA-PKcs IC50 | 14 nM | Low nanomolar (Equipotent) |
| PI3K IC50 | 5.0 μM | > 5.0 μM (Highly selective) |
| H-Bond Profile (Core) | H-Bond Acceptor only | H-Bond Donor (NH) & Acceptor |
| Primary Limitation | Poor aqueous solubility | Requires multi-step Suzuki coupling for synthesis |
Self-Validating Experimental Protocols
To objectively compare the efficacy of a novel quinolinone derivative against NU7441, researchers must employ self-validating assay systems that prove on-target causality.
Protocol 1: Cell-Free DNA-PKcs Kinase Assay
Causality: This assay isolates the direct biochemical inhibition of the kinase, removing cellular permeability and efflux variables from the equation.
-
Preparation: Isolate mammalian DNA-PKcs from HeLa cell nuclear extracts using Q-Sepharose and Heparin agarose chromatography.
-
Reaction Mix: Combine 250 ng DNA-PKcs, 25 mM HEPES (pH 7.4), 12.5 mM MgCl2, 50 mM KCl, and 1 mg of a p53-derived peptide substrate (e.g., GST-p53N66) in a 96-well plate.
-
Inhibitor Addition: Add the quinolinone derivative or NU7441 (titrated from 0.1 nM to 10 μM in 1% DMSO). Incubate for 10 minutes at 30°C.
-
Activation: Initiate the reaction by adding 50 μM ATP and 0.5 ng/mL of a 30-mer double-stranded DNA oligonucleotide (essential for recruiting Ku70/80 and activating DNA-PKcs).
-
Readout: Measure phosphorylation using γ-32P-ATP autoradiography or a luminescent ADP-Glo assay. Calculate IC50 using non-linear regression.
Protocol 2: On-Target Radiosensitization (Clonogenic Survival)
Causality: To prove that cellular radiosensitization is strictly due to DNA-PK inhibition (and not off-target toxicity), the assay must utilize isogenic cell lines: Chinese hamster ovary (CHO) V3 cells (DNA-PKcs deficient) and V3-YAC cells (complemented with human DNA-PKcs)[2]. A true DNA-PK inhibitor will sensitize V3-YAC cells to radiation but will have no effect on the already sensitive V3 cells.
-
Seeding: Plate V3 and V3-YAC cells in 6-well plates at densities optimized for colony formation (e.g., 200-1000 cells/well depending on the planned radiation dose).
-
Pre-incubation: Treat cells with 0.5 μM to 1.0 μM of the inhibitor (Quinolinone or NU7441) for 1 hour prior to irradiation.
-
Irradiation: Expose cells to ionizing radiation (titrated from 0 to 6 Gy).
-
Recovery: Incubate for 16 hours, then replace the media with drug-free media to allow colony formation over 10-14 days.
-
Validation: Stain with crystal violet. The Potentiation Factor (PF) is calculated at 10% survival. The inhibitor is validated if the PF > 2.0 in V3-YAC cells, and PF ≈ 1.0 in V3 cells.
Figure 2: Self-validating workflow for assessing on-target radiosensitization.
Conclusion
While NU7441 remains the gold-standard tool compound for in vitro DNA-PK inhibition, the 2-(morpholin-4-yl)quinolin-4(1H)-one scaffold represents a critical evolutionary step in medicinal chemistry. By substituting the chromenone oxygen with nitrogen, researchers maintain the exquisite low-nanomolar potency and selectivity of the morpholino-aryl pharmacophore while unlocking new vectors for solubility optimization and salt formulation[5]. For drug development professionals moving toward in vivo pharmacokinetic studies, the quinolinone bioisostere offers a highly attractive, synthetically accessible alternative.
References
-
Barbeau, O. R., Cano-Soumillac, C., Griffin, R. J., Hardcastle, I. R., Smith, G. C. M., Richardson, C., Clegg, W., Harrington, R. W., & Golding, B. T. (2007). "Quinolinone and pyridopyrimidinone inhibitors of DNA-dependent protein kinase." Organic & Biomolecular Chemistry, 5(17), 2670-2684. URL:[Link]
-
Zhao, Y., Thomas, H. D., Batey, M. A., Cowell, I. G., Richardson, C. J., Griffin, R. J., Calvert, A. H., Newell, D. R., Smith, G. C. M., & Curtin, N. J. (2006). "Preclinical evaluation of a potent novel DNA-dependent protein kinase inhibitor NU7441." Cancer Research, 66(10), 5354-5362. URL:[Link]
-
Leahy, J. J. J., Golding, B. T., Griffin, R. J., Hardcastle, I. R., Richardson, C., Rigoreau, L., & Smith, G. C. M. (2004). "Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries." Bioorganic & Medicinal Chemistry Letters, 14(24), 6083-6087. URL: [Link]
Sources
Cellular Target Engagement of 2-(Morpholin-4-yl)quinolin-4(1H)-one Derivatives: A Comparative Guide for DNA-PK Inhibitors
As a Senior Application Scientist, I frequently observe that promising kinase inhibitors fail in translation not due to a lack of biochemical potency, but because of unverified cellular target engagement (TE). For DNA repair pathways, confirming that a compound physically binds its target inside a living cell—and subsequently modulates the expected signaling cascade—is the ultimate proof of concept.
This guide provides an objective comparison of the 2-(Morpholin-4-yl)quinolin-4(1H)-one scaffold against other standard-of-care DNA-dependent protein kinase (DNA-PK) inhibitors. Furthermore, it details the mechanistic causality and self-validating experimental workflows required to definitively prove target engagement in intact cells.
Mechanistic Context: Targeting the DNA-PKcs Holoenzyme
The 2-(Morpholin-4-yl)quinolin-4(1H)-one scaffold is a highly potent pharmacophore designed to target the ATP-binding pocket of the PIKK (Phosphatidylinositol 3-kinase-related kinase) family, with exceptional selectivity for the DNA-PK catalytic subunit (DNA-PKcs)[1].
In response to ionizing radiation (IR) or radiomimetic drugs, the Ku70/80 heterodimer recognizes DNA double-strand breaks (DSBs) and recruits DNA-PKcs to the chromatin. Upon assembly, DNA-PKcs undergoes a critical autophosphorylation event at Serine 2056 (S2056). This autophosphorylation induces a conformational change that releases DNA-PKcs from the DNA ends, allowing the Non-Homologous End Joining (NHEJ) repair machinery to complete ligation[2].
By competing with ATP, 2-(Morpholin-4-yl)quinolin-4(1H)-one derivatives block this S2056 autophosphorylation, trapping the inactive DNA-PKcs at the break site and inducing cellular apoptosis[3].
Fig 1: DNA-PKcs activation at DSBs and inhibition by 2-(Morpholin-4-yl)quinolin-4(1H)-one.
Comparative Performance of DNA-PK Inhibitors
When evaluating a 2-(Morpholin-4-yl)quinolin-4(1H)-one derivative, it is essential to benchmark it against established alternatives. The morpholine oxygen acts as a critical hydrogen bond acceptor in the kinase hinge region, providing superior selectivity over broad-spectrum PIKK inhibitors like Wortmannin.
| Inhibitor Class / Compound | Primary Target | Biochemical IC₅₀ | Cellular TE Concentration | Selectivity Profile | Structural / Clinical Limitations |
| 2-(Morpholin-4-yl)quinolin-4(1H)-one | DNA-PKcs | ~10 - 20 nM | 0.2 - 0.5 µM | Highly selective over PI3K, ATM, and ATR. | Requires optimization for aqueous solubility in early analogs. |
| NU7441 (Chromen-4-one analog)[1] | DNA-PKcs | 14 nM | ~0.3 µM[4] | Selective over PI3K; slight ATM crossover at high doses. | Rapid metabolic clearance in vivo[5]. |
| Peposertib (M3814) | DNA-PKcs | <10 nM | ~0.1 µM | Highly selective. | Dose-limiting toxicities in some clinical combinations. |
| Wortmannin | Pan-PIKK | 16 nM | >1.0 µM (for DNA-PK) | Poor (equally inhibits PI3K, ATM, ATR). | High off-target toxicity; irreversible binding. |
Experimental Workflows for Target Engagement
To build a self-validating proof of target engagement, we must measure both Functional TE (biomarker modulation) and Biophysical TE (direct physical binding in live cells).
Workflow A: Functional TE via Phospho-Biomarker Modulation
The Causality: We measure the inhibition of DNA-PKcs autophosphorylation at S2056. Why S2056 and not T2609? S2056 is a bona fide autophosphorylation site that directly reflects DNA-PKcs intrinsic kinase activity. In contrast, T2609 can be trans-phosphorylated by ATM in response to DNA damage, which can yield false negatives if ATM is active[2].
Workflow B: Biophysical TE via Cellular Thermal Shift Assay (CETSA)
The Causality: Functional assays cannot rule out off-target upstream effects. CETSA proves direct binding[6]. When the quinolin-4-one compound binds to the ATP pocket of DNA-PKcs in a living cell, it reduces the protein's conformational flexibility, increasing its melting temperature (Tm). We apply a thermal gradient, lyse the cells, and use ultracentrifugation to separate the denatured aggregates from the stabilized, soluble compound-target complex[7].
Fig 2: Cellular Thermal Shift Assay (CETSA) workflow for biophysical target engagement.
Detailed Step-by-Step Methodologies
Protocol 1: Phospho-DNA-PKcs (S2056) Western Blotting
This protocol is a self-validating system: it utilizes Ionizing Radiation (IR) as an absolute positive control for pathway activation, and Ku80 as a structural loading control.
-
Cell Seeding & Compound Treatment: Seed HCT116 or HeLa cells at 70% confluency. Pre-incubate with the 2-(Morpholin-4-yl)quinolin-4(1H)-one derivative (0.1 µM - 1.0 µM dose-response) or DMSO vehicle for 2 hours. Causality: A 2-hour pre-incubation ensures steady-state intracellular accumulation and target saturation prior to damage induction.
-
DNA Damage Induction: Expose cells to 5-10 Gy of Ionizing Radiation (IR). Return to the incubator for exactly 30 minutes. Causality: S2056 autophosphorylation peaks at 30 minutes post-IR. Waiting longer results in signal degradation due to phosphatase activity.
-
Lysis & Extraction: Wash cells with ice-cold PBS. Lyse directly on the plate using RIPA buffer supplemented with 1x Halt™ Protease and Phosphatase Inhibitor Cocktail. Sonicate briefly to shear genomic DNA.
-
SDS-PAGE: Load 30 µg of total protein onto a 3-8% Tris-Acetate gel . Causality: DNA-PKcs is a massive 460 kDa protein. Standard 10% Bis-Tris gels will trap the protein in the stacking well, ruining the assay.
-
Transfer & Immunoblotting: Perform a wet transfer overnight at 30V at 4°C using a buffer containing 0.05% SDS and only 10% Methanol. Causality: SDS prevents the 460 kDa protein from precipitating inside the gel during transfer. Probe with anti-p-DNA-PKcs (S2056), anti-total DNA-PKcs, and anti-Ku80. Why Ku80? Ku80 is a core component of the DNA-PK holoenzyme that remains stably associated with the chromatin fraction, ensuring that any changes in DNA-PKcs levels are not due to differential extraction.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for DNA-PKcs
This protocol isolates the biophysical interaction from downstream biological cascades.
-
Treatment: Incubate live cells in T75 flasks with 1 µM of the inhibitor or DMSO for 2 hours at 37°C[8].
-
Aliquoting & Heating: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the suspension equally into 8 PCR tubes (50 µL each). Subject the tubes to a thermal gradient (e.g., 40°C, 43°C, 46°C, 49°C, 52°C, 55°C, 58°C, 60°C) for exactly 3 minutes in a thermal cycler, followed by 3 minutes at room temperature.
-
Mechanical Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen for 1 minute, then a 20°C water bath). Causality: You must NOT use detergents like Triton X-100 or SDS here. Chemical detergents will artificially lower the melting temperature of DNA-PKcs, masking the ligand-induced thermal shift[9].
-
Ultracentrifugation: Transfer lysates to polycarbonate tubes and centrifuge at 100,000 x g for 20 minutes at 4°C. Causality: Because DNA-PKcs is 460 kDa, standard benchtop centrifugation (20,000 x g) is insufficient to fully pellet the denatured aggregates, leading to high background noise in the soluble fraction.
-
Detection: Carefully aspirate the supernatant (soluble fraction), mix with Laemmli buffer, and analyze via Western Blot for total DNA-PKcs. A successful target engagement will show a distinct preservation of the DNA-PKcs band at higher temperatures (e.g., 52°C) in the treated group compared to the DMSO control.
References
1.[2] Uematsu, N., et al. (2007). "Autophosphorylation of DNA-PKCS regulates its dynamics at DNA double-strand breaks." The Journal of Cell Biology, 177(2), 219–229.[Link] 2.[1] Leahy, J. J. J., et al. (2004). "Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries." Bioorganic & Medicinal Chemistry Letters, 14(24), 6083-6087.[Link] 3.[5] Zhao, Y., et al. (2006). "Preclinical evaluation of a potent novel DNA-dependent protein kinase inhibitor NU7441." Cancer Research, 66(10), 5354-5362.[Link] 4.[6] Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122.[Link] 5.[4] Ciszewski, W. M., et al. (2011). "Further characterisation of the cellular activity of the DNA-PK inhibitor, NU7441, reveals potential cross-talk with homologous recombination." Cancer Chemotherapy and Pharmacology, 68(6), 1581-1588.[Link] 6.[3] Uematsu, N., et al. (2007). "Autophosphorylation of DNA-PKCS regulates its dynamics at DNA double-strand breaks." Erasmus University Repository.[Link] 7.[7] Pan, Y., et al. (2025). "Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review." Molecules, 30(2), 435. [Link] 8.[8] Molina, D. M., et al. (2016). "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA." Assay Guidance Manual [Internet].[Link] 9.[9] Pan, Y., et al. (2025). "Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review." MDPI.[Link]
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Head-to-Head Comparison: Morpholine- vs. Piperidine-Substituted Quinolinones in Drug Discovery
The quinolinone scaffold is a privileged, highly versatile pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved therapeutics and advanced clinical candidates. During late-stage lead optimization, medicinal chemists frequently functionalize the quinolinone core with saturated cyclic amines to fine-tune the molecule's pharmacokinetic (PK) and pharmacodynamics (PD) profile.
This guide provides an objective, head-to-head comparison of morpholine versus piperidine substitutions on quinolinone scaffolds. By analyzing the mechanistic causality behind these structural changes, we provide a framework for rationally selecting the optimal substituent for your target profile.
Mechanistic & Structural Divergence: The "Oxygen Effect"
At a structural level, the only difference between a piperidine and a morpholine ring is the replacement of a hydrophobic methylene group (–CH₂–) at the 4-position with an oxygen atom (–O–). However, this single atomic substitution triggers a cascade of physicochemical consequences:
-
Basicity and Ionization (pKa): Piperidine is a strong secondary amine with a conjugate acid pKa of ~11.2, meaning it is almost entirely protonated at physiological pH (7.4). In contrast, the electronegative oxygen in morpholine exerts an electron-withdrawing inductive effect, significantly lowering the pKa of the nitrogen to ~8.3. This reduces the basicity of the morpholine derivative, altering its ion-dipole interactions and membrane permeability[1].
-
Lipophilicity (LogP) & Solubility: The piperidine ring is purely aliphatic, driving up the partition coefficient (LogP) and enhancing van der Waals interactions within deep, hydrophobic target pockets[2]. Morpholine introduces a hydrogen-bond acceptor (HBA), which decreases LogP, significantly improves aqueous solubility, and often mitigates off-target liabilities such as hERG channel inhibition[1].
-
Target Engagement: The quinolinone core frequently anchors the molecule by intercalating DNA or binding to the Peripheral Anionic Site (PAS) of enzymes via
- stacking[3]. The appended amine tail dictates the secondary interactions: piperidine excels at filling hydrophobic gorges, while morpholine is uniquely suited for solvent-exposed regions or interacting with specific kinase hinge-region hydrogen-bond donors.
Head-to-Head Performance Comparison
To illustrate the divergent performance of these two substituents, the table below synthesizes quantitative structure-activity relationship (SAR) data from recent literature evaluating substituted quinolinones and related benzimidazole-quinoxalines against oncology and neurological targets[2],[3].
| Parameter | Piperidine-Substituted Quinolinone | Morpholine-Substituted Quinolinone | Mechanistic Causality |
| CLogP Contribution | High (+1.5 to +2.0) | Low (+0.5 to +1.0) | Absence vs. presence of the polar oxygen atom. |
| Aqueous Solubility | Generally Poor (<10 µg/mL) | Moderate to High (>50 µg/mL) | Morpholine's oxygen acts as an H-bond acceptor with water. |
| A549 Cytotoxicity (IC₅₀) | 26.3 µM (Potent) | >50 µM (Decreased/Lost) | Piperidine's lipophilicity enhances passive membrane diffusion and DNA intercalation[4]. |
| AChE Inhibition (IC₅₀) | High Affinity | Moderate Affinity | Piperidine better complements the hydrophobic gorge adjacent to the AChE PAS[3]. |
| Nucleophilicity (Synthesis) | High (Rapid SNAr conversion) | Moderate (Requires longer heating) | Lower pKa of morpholine reduces its nucleophilic attack rate. |
Data summarized from comparative SAR studies on quinolinone and quinoxaline derivatives[2],[3].
Visualizing the SAR Logic
The following diagram maps the logical pathways from structural substitution to physicochemical shift and ultimate target engagement.
Fig 1. Divergent SAR pathways for morpholine vs. piperidine substitutions on quinolinone scaffolds.
Experimental Workflows & Self-Validating Protocols
To rigorously evaluate these compounds, the synthesis and biological testing must be executed using self-validating systems. Below are the optimized protocols for generating and testing these derivatives.
Protocol A: Regioselective S_NAr Amination of Quinolinones
Because piperidine is a stronger nucleophile than morpholine, reaction kinetics will differ. This protocol uses a self-validating LC-MS tracking method to ensure complete conversion.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of the halogenated quinolinone intermediate in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl/HBr byproduct, preventing the protonation and subsequent deactivation of the incoming amine.
-
Amine Addition: Add 1.5 eq of either morpholine or piperidine.
-
Thermal Activation: Heat the reaction to 80 °C (for piperidine) or 100 °C (for morpholine) under a nitrogen atmosphere. Causality: Morpholine's lower nucleophilicity requires a higher activation energy barrier to be overcome.
-
Self-Validation (LC-MS Tracking): Sample the reaction at 2 hours. The reaction is validated by observing the exact mass shift: substitution of a chloride (-35.5 Da) with piperidine (+84 Da net) or morpholine (+86 Da net). Do not quench until the starting material peak is <5% by UV integration.
-
Workup: Quench with ice water, extract with EtOAc, wash with brine to remove DMF, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Quinolinones are potent AChE inhibitors[3]. This protocol utilizes Ellman's reagent (DTNB) to quantify enzyme activity via colorimetric readout.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the quinolinone compounds in DMSO (final assay DMSO concentration must be <1% to prevent enzyme denaturation).
-
Incubation: In a 96-well plate, combine 140 µL of buffer, 20 µL of AChE enzyme (0.2 U/mL), and 20 µL of the test compound. Incubate at 25 °C for 15 minutes. Causality: Pre-incubation allows the quinolinone core to establish equilibrium binding with the PAS before the substrate is introduced.
-
Reaction Initiation: Add 10 µL of DTNB (15 mM) and 10 µL of acetylthiocholine iodide (ATCI, 15 mM).
-
Self-Validation (Critical Controls):
-
Positive Control: Use Donepezil to validate enzyme responsiveness.
-
Background Subtraction Blank: Include wells with Buffer + DTNB + Compound (No Enzyme). Causality: Quinolinones are highly conjugated and may possess intrinsic absorbance at 412 nm. Subtracting this blank ensures the signal is strictly due to thiocholine generation, preventing false-negative inhibition data.
-
-
Readout: Measure absorbance at 412 nm kinetically for 5 minutes. Calculate IC₅₀ using non-linear regression.
References
-
Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents Source: ACS Omega (American Chemical Society) URL:[Link]
-
Design, synthesis and evaluation of quinolinone derivatives containing dithiocarbamate moiety as multifunctional AChE inhibitors for the treatment of Alzheimer's disease Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC) URL:[Link]
-
Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties Source: Frontiers in Chemistry URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of quinolinone derivatives containing dithiocarbamate moiety as multifunctional AChE inhibitors for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Validating Predictive Biomarkers for Novel PI3K Pathway Inhibitors: A Comparative Analysis for 2-(Morpholin-4-yl)quinolin-4(1H)-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of predictive biomarkers for response to the novel therapeutic agent, 2-(Morpholin-4-yl)quinolin-4(1H)-one. Given the chemical structure, which shares motifs with known kinase inhibitors, we will proceed under the scientifically-grounded hypothesis that this compound acts as an inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2][3] The successful clinical development of such targeted therapies is critically dependent on identifying patient populations most likely to benefit, a task accomplished through the rigorous validation of predictive biomarkers.[4][5][6]
The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling routes in human cancer, playing a central role in cell growth, proliferation, and survival.[7][8] Therapeutic agents targeting this pathway have shown promise, but also highlight the necessity of robust biomarker strategies to overcome challenges like intrinsic and acquired resistance.[5][9] This guide will compare and contrast the validation methodologies for the two most established predictive biomarkers for PI3K inhibitors: activating mutations in the PIK3CA gene and loss of function of the tumor suppressor PTEN.[7][10][11] We will explore the causality behind experimental choices, provide detailed protocols for leading analytical methods, and present comparative performance data to inform your biomarker strategy.
The PI3K/AKT/mTOR Signaling Pathway: The Target
The PI3K pathway is a critical intracellular signaling network that responds to extracellular signals from growth factors and cytokines. Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, to promote cell cycle progression and inhibit apoptosis. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2, thus acting as a crucial brake on signaling.[7][8][12] Dysregulation, often through activating mutations in PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or loss of PTEN, leads to constitutive pathway activation and oncogenesis.[7][8] Our hypothetical compound, 2-(Morpholin-4-yl)quinolin-4(1H)-one, is presumed to inhibit this aberrant signaling.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory target of 2-(Morpholin-4-yl)quinolin-4(1H)-one.
Biomarker I: PIK3CA Gene Mutations
Scientific Rationale: Activating mutations in the PIK3CA gene are among the most common oncogenic alterations in human cancers.[13][14] These mutations, typically occurring in hotspot regions within the helical (exon 9) and kinase (exon 20) domains, lead to constitutive activation of the PI3K enzyme.[5] Tumors harboring these mutations can become "addicted" to PI3K signaling, making them prime candidates for targeted inhibition. Indeed, the presence of PIK3CA mutations is an FDA-approved predictive biomarker for the α-selective PI3K inhibitor alpelisib in breast cancer, setting a precedent for this biomarker class.[5][10]
Comparison of Validation Assays for PIK3CA Mutations
The choice of assay for PIK3CA mutation detection involves a trade-off between sensitivity, specificity, throughput, and the required scope of mutation coverage. The two primary methodologies are Polymerase Chain Reaction (PCR)-based techniques and Next-Generation Sequencing (NGS).
| Assay Type | Principle | Advantages | Disadvantages | Typical Sample Type |
| Allele-Specific qPCR | Uses primers designed to selectively amplify mutant DNA sequences. | High sensitivity, rapid turnaround, lower cost. | Limited to known hotspot mutations; cannot detect novel mutations. | FFPE Tissue, cfDNA |
| Droplet Digital PCR (ddPCR) | Partitions PCR reaction into thousands of droplets, allowing for absolute quantification of mutant and wild-type DNA.[15] | Very high sensitivity and precision; excellent for detecting rare mutations in liquid biopsies.[16][17] | Limited to known mutations; lower throughput than NGS. | FFPE Tissue, cfDNA[18] |
| Next-Generation Sequencing (NGS) | Massively parallel sequencing of DNA fragments, allowing for the analysis of multiple genes and mutation types simultaneously.[19] | Comprehensive (detects all mutation types, including novel ones); high throughput. | Higher cost, longer turnaround time, complex data analysis.[20] | FFPE Tissue, cfDNA |
Experimental Workflow and Protocols
Validating a PIK3CA mutation assay requires a multi-step process from sample acquisition to data analysis. This workflow ensures the analytical and clinical validity of the biomarker test.
Caption: General experimental workflow for biomarker validation from sample to clinical decision.
Protocol 1: PIK3CA Hotspot Mutation Detection by Droplet Digital PCR (ddPCR)
This protocol is optimized for high-sensitivity detection of common PIK3CA mutations (e.g., E542K, E545K, H1047R) from either formalin-fixed paraffin-embedded (FFPE) tissue or cell-free DNA (cfDNA) from plasma.[17][18]
1. DNA Extraction:
- FFPE Tissue: Use a commercially available kit designed for FFPE tissue to extract genomic DNA. Quantify DNA using a fluorometric method (e.g., Qubit).
- Plasma (cfDNA): Process blood samples within 4 hours of collection. Use a plasma-specific cfDNA extraction kit. Elute in a small volume (e.g., 50 µL).
2. ddPCR Reaction Setup:
- Prepare a 20 µL reaction mix per sample containing:
- 10 µL of 2x ddPCR Supermix for Probes (No dUTP).
- 1 µL of each target mutation assay (e.g., PIK3CA H1047R) and wild-type reference assay (20x concentration).[21]
- Up to 8 µL of template DNA (1-10 ng for FFPE; 1-6 µL of cfDNA eluate).[15]
- Nuclease-free water to final volume.
3. Droplet Generation:
- Transfer 20 µL of the PCR reaction mix and 70 µL of droplet generation oil to a droplet generator cartridge.
- Process the cartridge in a droplet generator (e.g., Bio-Rad QX200) to create an emulsion of ~20,000 droplets.
4. PCR Amplification:
- Carefully transfer the droplet emulsion to a 96-well PCR plate. Seal the plate.
- Perform thermal cycling with the following conditions:
- Enzyme Activation: 95°C for 10 minutes.
- 40 Cycles:
- Denaturation: 94°C for 30 seconds.
- Annealing/Extension: 55°C for 60 seconds.
- Enzyme Deactivation: 98°C for 10 minutes.
5. Droplet Reading and Analysis:
- Read the plate on a droplet reader.
- Analyze the data using the associated software to quantify the number of positive droplets for both the mutant and wild-type alleles. The software calculates the mutant allele fraction (MAF) and provides confidence intervals. A positive result is determined based on a pre-validated threshold of a minimum number of positive mutant droplets.[16]
Biomarker II: PTEN Protein Loss
Scientific Rationale: PTEN is a critical tumor suppressor that directly antagonizes PI3K signaling.[8] Loss of PTEN function, which can occur through gene mutation, deletion, or epigenetic silencing, results in the accumulation of PIP3 and constitutive activation of the AKT/mTOR pathway, mimicking the effect of a PIK3CA mutation.[7][12] Therefore, tumors with PTEN loss are hypothesized to be sensitive to PI3K pathway inhibitors.[8][11] Unlike genetic mutations, PTEN loss is most commonly assessed at the protein level, as this reflects the final functional status of the tumor suppressor.
Comparison of Validation Assays for PTEN Status
Immunohistochemistry (IHC) is the gold standard for assessing PTEN protein expression in clinical practice. While other methods exist, IHC provides crucial spatial context within the tumor microenvironment.
| Assay Type | Principle | Advantages | Disadvantages | Typical Sample Type |
| Immunohistochemistry (IHC) | Uses antibodies to detect the presence and localization of PTEN protein in FFPE tissue sections. | Widely available, cost-effective, provides morphological context (tumor vs. stroma). | Scoring can be subjective; requires careful optimization and standardization of protocols.[22] | FFPE Tissue |
| Fluorescence in situ Hybridization (FISH) | Uses fluorescent probes to detect deletion of the PTEN gene locus on chromosome 10. | Objective and quantitative for gene deletion. | Does not capture other mechanisms of PTEN loss (mutation, epigenetic silencing). | FFPE Tissue |
| Next-Generation Sequencing (NGS) | Can detect PTEN mutations and copy number loss. | Comprehensive genomic information. | Mutations are less common than other loss mechanisms; does not assess protein expression. | FFPE Tissue |
Protocol 2: PTEN Protein Expression Analysis by Automated Immunohistochemistry (IHC)
This protocol is a standardized method for the reproducible assessment of PTEN protein status in FFPE tissue sections, suitable for high-throughput screening.[22][23]
1. Slide Preparation:
- Cut 4 µm thick sections from FFPE tumor blocks and mount on positively charged slides.
- Bake slides at 60°C for at least 30 minutes.
2. Deparaffinization and Rehydration:
- Perform on an automated staining platform (e.g., Leica BOND-MAX or Ventana BenchMark).
- Deparaffinize with xylene and rehydrate through a graded series of ethanol to deionized water.
3. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER) using a high pH solution (e.g., Leica ER2 or similar) for 20-30 minutes.[24] This step is critical for unmasking the epitope.
4. Peroxidase Block:
- Incubate slides with a hydrogen peroxide solution for 10-15 minutes to block endogenous peroxidase activity.[24]
5. Primary Antibody Incubation:
- Incubate with a validated primary antibody, such as the monoclonal mouse anti-human PTEN antibody (clone 6H2.1, Dako) or a rabbit monoclonal (e.g., Cell Signaling Technology).[22][25] A typical dilution is 1:100, incubated for 30-60 minutes at room temperature.[22][24]
6. Detection System:
- Apply a polymer-based detection system (e.g., HRP-conjugated goat anti-mouse/rabbit) and incubate for 30 minutes.
- Rinse thoroughly with wash buffer.
7. Chromogen and Counterstain:
- Apply 3,3'-diaminobenzidine (DAB) chromogen solution for 5-10 minutes, resulting in a brown precipitate at the site of the antigen.
- Counterstain with hematoxylin to visualize cell nuclei.
8. Dehydration and Mounting:
- Dehydrate the slides through graded ethanol and clear in xylene.
- Coverslip using a permanent mounting medium.
9. Scoring and Interpretation:
- A qualified pathologist must interpret the staining. PTEN expression should be evaluated in tumor cells, using adjacent normal tissue or stromal cells as an internal positive control.
- Scoring System: A semi-quantitative H-score is often used, calculated as: H-score = Σ (Intensity × Percentage of cells) = [1 × (% cells weakly positive)] + [2 × (% cells moderately positive)] + [3 × (% cells strongly positive)].
- Defining "Loss": A pre-defined H-score cutoff is used to classify tumors as "PTEN-loss" vs. "PTEN-intact". This cutoff must be clinically validated to correlate with treatment response.[26]
Comparative Performance and Clinical Validation
The ultimate goal is to validate a biomarker that accurately predicts which patients will respond to 2-(Morpholin-4-yl)quinolin-4(1H)-one. This requires moving beyond analytical validation to clinical validation in well-designed trials.[4][27][28]
Assay Performance Comparison
The concordance between different testing modalities is a key consideration. For instance, when comparing liquid biopsy (cfDNA) to traditional tissue biopsy for PIK3CA mutations, performance can vary.
| Comparison | Concordance Metric | Reported Value | Clinical Implication |
| ddPCR vs. NGS (cfDNA) | Positive Percent Agreement (PIK3CA) | 84.6% - 93.8%[29] | High agreement, though NGS may detect non-hotspot mutations missed by ddPCR. |
| cfDNA vs. Tissue (NGS) | Sensitivity | 85%[30] | cfDNA is a highly viable, non-invasive alternative, especially when tissue is unavailable. |
| cfDNA vs. Tissue (PCR-based) | Sensitivity | 86%[20] | Strong performance, but may be lower in early-stage disease due to less ctDNA shedding. |
| cfDNA vs. Tissue (PCR-based) | Specificity | 98%[20] | A positive result in blood is highly likely to be a true positive. |
Clinical Trial Design for Predictive Biomarker Validation
Validating a predictive biomarker requires a prospective clinical trial designed to explicitly test the marker's utility.[4][27] An adaptive signature design or a marker-by-treatment interaction design are common approaches.[31][32]
Caption: Marker-by-treatment interaction clinical trial design for biomarker validation.
In this design, both biomarker-positive and biomarker-negative patients are randomized to receive either the novel drug or the standard of care. A statistically significant improvement in outcome for the drug arm versus the control arm only in the biomarker-positive group would validate the biomarker's predictive value.
Conclusion
The validation of predictive biomarkers is an indispensable component of modern targeted drug development. For a novel PI3K inhibitor like 2-(Morpholin-4-yl)quinolin-4(1H)-one, a robust biomarker strategy centered on the well-established alterations of PIK3CA mutations and PTEN loss is paramount. The choice between highly sensitive, targeted assays like ddPCR and comprehensive profiling with NGS will depend on the specific clinical question, sample availability, and the evolving landscape of tumor heterogeneity and resistance mechanisms. Similarly, the standardization and objective scoring of PTEN IHC are critical for its reliable implementation. Ultimately, prospective clinical trials that incorporate these biomarkers into their design are the definitive step to confirm their clinical utility, ensuring that this promising new agent reaches the patients who will benefit most.
References
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Mandrekar, S. J., & Sargent, D. J. (2009). Clinical trial designs for predictive biomarker validation: theoretical considerations and practical challenges. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 27(24), 4027–4034. [Link]
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Yang, J., Nie, J., Ma, X., Wei, Y., Peng, Y., & Wei, X. (2019). Targeting PI3K in cancer: mechanisms and advances in clinical trials. Molecular cancer, 18(1), 26. [Link]
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Pascual, J., & Turner, N. C. (2019). Targeting the PI3-kinase pathway in triple-negative breast cancer. Current opinion in oncology, 31(5), 378–384. [Link]
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Chen, J. J., Lu, T. P., Chen, D. T., & Wang, S. J. (2014). Biomarker adaptive designs in clinical trials. Translational Cancer Research, 3(3), 279-290. [Link]
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Vabres, B., et al. (2019). Protocol for PTEN Expression by Immunohistochemistry in Formalin-fixed Paraffin-embedded Human Breast Carcinoma. Journal of visualized experiments : JoVE, (144), 10.3791/58913. [Link]
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Uddin, S., et al. (2020). Proteomic Resistance Biomarkers for PI3K Inhibitor in Triple Negative Breast Cancer Patient-Derived Xenograft Models. Cancers, 12(12), 3823. [Link]
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Ciruelos, E. M., et al. (2020). Biomarkers of response and resistance to PI3K inhibitors in estrogen receptor-positive breast cancer patients and combination therapies. Annals of oncology : official journal of the European Society for Medical Oncology, 31(5), 586–597. [Link]
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Sargent, D. J., et al. (2005). Clinical trial designs for predictive marker validation in cancer treatment trials. Controlled clinical trials, 26(2), 194-205. [Link]
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Verras, M., et al. (2020). PTEN as a Prognostic/Predictive Biomarker in Cancer: An Unfulfilled Promise? International journal of molecular sciences, 21(11), 3893. [Link]
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O'Neill, S., & Bundred, N. (2016). The role of PTEN as a cancer biomarker. Oncoscience, 3(3-4), 78–79. [Link]
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Renders, D. (2019). Optimization and Validation of ddPCR Assays for the Detection of PIK3CA Hotspot Mutations in Liquid Biopsies of Patients With Invasive Breast Carcinoma. UHasselt Document Server. [Link]
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Ciarrocchi, A., et al. (2017). Optimal protocol for PTEN immunostaining; Role of analytical and preanalytical variables in PTEN staining in normal and neoplastic endometrial, breast, and prostatic tissues. Applied immunohistochemistry & molecular morphology : AIMM, 25(7), 497–505. [Link]
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Zhang, Y., et al. (2022). Validation of impactful PIK3CA mutation-induced phenotypes related to proliferation and drug response. BMC medicine, 20(1), 406. [Link]
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Zhang, Z., et al. (2016). Diagnostic Accuracy of PIK3CA Mutation Detection by Circulating Free DNA in Breast Cancer. PloS one, 11(6), e0158317. [Link]
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Liao, X., et al. (2012). Discovery of Colorectal Cancer PIK3CA Mutation as Potential Predictive Biomarker: Power and Promise of Molecular Pathological Epidemiology. Expert review of molecular diagnostics, 12(6), 555–557. [Link]
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Koustas, E., et al. (2021). Direct comparison of an ultrasensitive real-time PCR assay with droplet digital PCR for the detection of PIK3CA hotspot mutations in primary tumors, plasma cell-free DNA and paired CTC-derived gDNAs. Frontiers in oncology, 11, 755294. [Link]
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Gato-Cañás, M., et al. (2019). Detection of TP53 and PIK3CA Mutations in Circulating Tumor DNA Using Next-Generation Sequencing in the Screening Process for Early Breast Cancer Diagnosis. Cancers, 11(8), 1146. [Link]
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Bondar, A. A., et al. (2021). Allele-Specific PCR for PIK3CA Mutation Detection Using Phosphoryl Guanidine Modified Primers. International journal of molecular sciences, 22(19), 10291. [Link]
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Gampenrieder, S. P., & Rinnerthaler, G. (2017). Biomarker-based clinical trials: study design and regulatory requirements. memo - Magazine of European Medical Oncology, 10(4), 221–226. [Link]
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Lui, V. W., et al. (2013). Frequent mutation of the PI3K pathway in head and neck cancer defines predictive biomarkers. Cancer discovery, 3(7), 761–769. [Link]
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Papa, A., & Pandolfi, P. P. (2019). Therapeutic targeting of cancers with loss of PTEN function. Nature reviews. Cancer, 19(3), 133–148. [Link]
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Creative Biolabs. (n.d.). Anti-PTEN Immunohistochemistry Kit. Creative Biolabs. [Link]
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P.S., A., et al. (2018). PIK3CA mutation detection in metastatic biliary cancer using cell-free DNA. BMC cancer, 18(1), 1016. [Link]
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Terry Fox Research Institute. (2020). Quantifying PTEN loss could help stratify risk of relapse for patients with prostate cancer, study finds. Terry Fox Research Institute. [Link]
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ASCO. (2021). PTEN loss as a potential biomarker in patients with castration resistant prostate cancer M0. ASCO Meeting Abstracts. [Link]
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AACR. (2022). Abstract P2-01-18: Orthogonal assessment of PIK3CA and ESR1 mutation detection in longitudinal cfDNA samples from endocrine-resistant HR+/HER2- advanced breast cancer patients using dPCR and NGS-based SafeSEQ technology. Cancer Research, 82(4_Supplement), P2-01-18. [Link]
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Bio-Rad. (n.d.). ddPCR™ Mutation Assay: PIK3CA p.H1047L c.3140A>T, Human. Bio-Rad. [Link]
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Li, Y., et al. (2021). Identification and Validation of PIK3CA as a Marker Associated with Prognosis and Immune Infiltration in Renal Clear Cell Carcinoma. BioMed research international, 2021, 6682181. [Link]
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Analytics Steps. (2024). Unveiling the Essential Criteria for Validating Clinical Biomarkers: A Comprehensive Guide. Analytics Steps. [Link]
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Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC advances, 14(6), 3986–3996. [Link]
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Kumar, R., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Future Journal of Pharmaceutical Sciences, 8(1), 32. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Morpholin-4-yl)quinolin-4(1H)-one
Disclaimer: No specific Safety Data Sheet (SDS) or detailed hazard information for 2-(Morpholin-4-yl)quinolin-4(1H)-one is readily available. The following disposal procedures are therefore based on a conservative assessment of the known hazards associated with its parent structures: the quinoline moiety and the morpholine moiety. It is imperative that a qualified professional conduct a site-specific risk assessment for 2-(Morpholin-4-yl)quinolin-4(1H)-one, considering its unique properties and the context of the waste generated, before any handling or disposal.
I. Hazard Profile Assessment (Proxy-Based)
The structural composition of 2-(Morpholin-4-yl)quinolin-4(1H)-one necessitates a cautious approach, assuming it may exhibit hazards from both its quinoline and morpholine components. Quinoline derivatives are noted for their potential toxicity and ecotoxicity, with some suspected of causing genetic defects.[1][2][3] Morpholine is a well-documented corrosive, flammable, and toxic substance.[4][5][6] Therefore, this compound must be treated as hazardous waste until proven otherwise.
| Hazard Classification (Proxy: Morpholine) | GHS Hazard Statement | Rationale and Potential Contribution from Quinoline Moiety |
| Flammable Liquid | H226: Flammable liquid and vapour[7][8] | While the quinolinone structure may raise the flashpoint compared to morpholine, flammability should be assumed, especially for solutions in flammable solvents. |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed[7][8]H311+H331: Toxic in contact with skin or if inhaled[7][9] | Quinoline derivatives themselves can exhibit slight to moderate toxicity.[10][11] The combined structure should be handled with measures to prevent all routes of exposure. |
| Skin Corrosion/Burns | H314: Causes severe skin burns and eye damage[8][9] | The basic nitrogen in the morpholine ring contributes to its corrosive nature.[4] This property should be assumed for the target compound. |
| Serious Eye Damage | H318: Causes serious eye damage[12] | Direct contact can cause severe and potentially irreversible eye damage. |
| Environmental Hazard | (Not formally classified) | Many quinoline derivatives are recognized as being very toxic to aquatic life with long-lasting effects.[3][13][14] Disposal into sewer systems is strictly prohibited.[4][15] |
II. Essential Pre-Disposal Planning & Waste Minimization
Effective waste management begins before an experiment. The principles of green chemistry should be applied to minimize the generation of hazardous waste. This includes using the smallest necessary quantities of 2-(Morpholin-4-yl)quinolin-4(1H)-one and avoiding the preparation of excess solutions. All laboratory waste management must comply with the Resource Conservation and Recovery Act (RCRA) as enforced by the Environmental Protection Agency (EPA) and corresponding state and local regulations.[15][16][17]
III. Personal Protective Equipment (PPE)
Given the assumed corrosive and toxic properties, a stringent PPE protocol is mandatory when handling waste containing 2-(Morpholin-4-yl)quinolin-4(1H)-one.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[13] For extended contact or when handling concentrated waste, consider double-gloving or using heavier-duty gloves.
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[2]
-
Body Protection: A full-length laboratory coat is necessary to prevent skin contact.[2]
-
Respiratory Protection: All waste handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any vapors or aerosols.[2][18]
IV. Step-by-Step Disposal Protocol
The segregation and proper containment of chemical waste are paramount to preventing dangerous reactions and ensuring compliant disposal.[12][19] Never dispose of this chemical down the drain or in regular trash.[14][20]
Step 1: Waste Segregation
Immediately upon generation, segregate waste into dedicated, compatible containers. Do not mix this waste stream with others unless compatibility has been verified.[19] Incompatible wastes, when mixed, can generate heat, toxic gases, or even cause explosions.[21][22]
-
Solid Waste:
-
Collect unadulterated solid 2-(Morpholin-4-yl)quinolin-4(1H)-one, contaminated weighing papers, and disposable labware (e.g., pipette tips) in a designated, leak-proof hazardous solid waste container.[13]
-
-
Liquid Waste:
-
Collect solutions containing 2-(Morpholin-4-yl)quinolin-4(1H)-one in a separate, compatible hazardous liquid waste container.[2] High-density polyethylene (HDPE) is a suitable material.[20]
-
The first rinse of any contaminated glassware with a suitable solvent (e.g., acetone, ethanol) must be collected as hazardous liquid waste.[14]
-
-
Contaminated PPE:
Step 2: Container Selection and Labeling
Proper labeling is a critical regulatory requirement that ensures safety during accumulation, transport, and disposal.[24]
-
Container Choice: Use only containers that are in good condition, compatible with the waste, and have a secure, leak-proof lid.[17]
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as waste is added.[15] The label must include:
-
The words "Hazardous Waste" .[24]
-
The full chemical name: "2-(Morpholin-4-yl)quinolin-4(1H)-one" . Do not use abbreviations.[15]
-
A list of all components in a mixture, including solvents, with approximate percentages.
-
The relevant hazard pictograms (e.g., Corrosive, Toxic, Flammable).[24]
-
The accumulation start date and the name of the principal investigator.[15]
-
Step 3: Waste Accumulation and Storage
Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[24]
-
Location: The SAA must be in a secondary containment tray to capture any potential leaks.
-
Conditions: Keep the area well-ventilated and away from heat, sparks, or open flames.[12]
-
Segregation: Store containers away from incompatible materials, particularly strong oxidizing agents and acids, with which morpholine can react violently.[4][25]
Step 4: Arranging for Final Disposal
The ultimate disposal of this hazardous waste must be conducted by a licensed hazardous waste disposal company.[14][20]
-
Contact EHS: When the container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[12]
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution.[12]
-
Handover: Transfer the sealed and properly labeled waste container to the authorized EHS or hazardous waste personnel upon their arrival.
V. Spill Management
Immediate and appropriate action is necessary to mitigate risks in the event of a spill.[12]
-
Small Spills (inside a chemical fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Contain & Absorb: Wearing full PPE, contain the spill and absorb it with an inert material like vermiculite, sand, or dry lime.[14][20]
-
Collect: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into the designated hazardous waste container.[4][12]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[14]
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the affected area to contain vapors.
-
Emergency Contact: Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself unless you are trained and equipped to do so.
-
VI. Visualization of Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated from work with 2-(Morpholin-4-yl)quinolin-4(1H)-one.
Caption: Decision pathway for proper disposal of waste materials.
VII. References
-
Pandawa Institute Journals. (2025, June 26). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Bioactivities.
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Symptoma. Quinoline Derivative Poisoning (Poisoning by Quinoline Derivatives): Symptoms, Diagnosis and Treatment.
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BenchChem. (2025). Safe Disposal of 2-(Oxan-2-yl)morpholine: A Procedural Guide.
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BenchChem. (2025). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
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BenchChem. (2025). Proper Disposal of 5,6-Dihydroxy-8-aminoquinoline: A Comprehensive Guide for Laboratory Professionals.
-
BenchChem. (2025). Proper Disposal of 2,4-Diphenylquinolin-6-ol: A Step-by-Step Guide for Laboratory Professionals.
-
Shared Page. Chemical Compatibility for Waste Accumulation.
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BenchChem. (2025). Proper Disposal of Morpholine-4-carbodithioic Acid: A Step-by-Step Guide for Laboratory Professionals.
-
Brieflands. (2017, November 19). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?.
-
Pandawa Institute Journals. (2025, May 19). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
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US EPA. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
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Johns Hopkins Lab Safety. (2017, August 2). Incompatible chemicals in waste containers.
-
PubMed. (2009, March 15). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site.
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Alpha Chemique. (2023, February 9). Uncovering The Benefits and Risks of Morpholine.
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Morpholine.
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Michigan State University Environmental Health & Safety. Chemical Compatibility.
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International Chemical Safety Cards (ICSCs). ICSC 0302 - MORPHOLINE.
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Case Western Reserve University Environmental Health and Safety. How to Dispose of Chemical Waste.
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INCHEM. (1995). Morpholine (HSG 92, 1995).
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
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MEDQOR. (2019, July/August). Laboratory Waste Management: The New Regulations.
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American Chemical Society. Regulation of Laboratory Waste.
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EPA. EPA's Chemical Compatibility Chart.
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Carl ROTH. Safety Data Sheet: Morpholine.
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Chemos GmbH&Co.KG. (2019, April 5). Safety Data Sheet: Morpholine.
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Princeton University Environmental Health and Safety. Chemical Incompatibility Chart.
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Carl ROTH. (2021, August 2). Safety Data Sheet: Morpholine ≥99 %, for synthesis.
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Actylis Lab Solutions. (2010, June 10). Morpholine MSDS.
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Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 2-Morpholin-4-yl-pyridine-3-carbaldehyde.
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GFS Chemicals. (2025, April 16). Morpholine - SAFETY DATA SHEET.
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Kansas Department of Health and Environment. (2020, February 27). Disposal Options for Expired or Surplus Medications/Pharmaceuticals.
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Florida Department of Environmental Protection. (2009, March 26). Pharmaceutical Waste Guidance.
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University of Washington. Group of Chemicals SOP Example Antineoplastic Administration, Handling & Disposal.
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University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs.
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Neliti. (2022, February 9). Quinoline derivative and their pharmacological & medicinal potential.
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ResearchGate. (2022, December 14). (PDF) CHEMISTRY OF QUINOLINE AND ITS DERIVATIVES (Synthesis and Biological Perspectives).
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Personal protective equipment for handling 2-(Morpholin-4-yl)quinolin-4(1H)-one
Comprehensive Safety and Operational Guide: Handling 2-(Morpholin-4-yl)quinolin-4(1H)-one
As a Senior Application Scientist, I frequently observe laboratories treating novel heterocyclic intermediates as standard, benign powders. However, handling 2-(Morpholin-4-yl)quinolin-4(1H)-one—frequently referred to by its tautomeric name, 2-morpholinoquinolin-4-ol—requires a rigorous, forward-looking safety strategy. This compound is a critical precursor in the synthesis of 2-morpholino-4-anilinoquinoline derivatives, which are potent antitumor agents targeting the 1[1].
In chemical development, safety cannot be evaluated in isolation. The immediate downstream transformation of this quinolinone invariably involves 2 to yield 4-chloro-2-morpholinoquinoline[2]. Because POCl3 is highly corrosive, toxic, and reacts explosively with moisture, the handling protocols for the starting quinolinone must establish a rigorously anhydrous environment from the very first step. This guide provides a self-validating system of PPE selection, operational workflows, and disposal plans to ensure absolute laboratory safety.
Physicochemical Hazard Profile & Causality
Before donning PPE, it is essential to understand the scientific causality behind the hazard:
-
Physical State: Supplied as a solid powder. Aerosolization during weighing presents a severe inhalation risk.
-
Biological Activity: As a direct precursor to kinase inhibitors and cytotoxic agents, its chronic toxicity profile is not fully mapped. It must be treated as a potential cytotoxin[3].
-
Chemical Reactivity (Contextual): While the powder itself is stable, any ambient moisture absorbed during handling will violently react with POCl3 in the subsequent synthetic step, evolving 4[4].
Required Personal Protective Equipment (PPE) Matrix
To mitigate both the direct hazards of the powder and the contextual hazards of the downstream reaction, the following5[5].
| Protection Type | Recommended Specification | Causality / Scientific Rationale |
| Hand Protection | Nitrile gloves (min 0.11 mm thickness), double-gloved. | Nitrile provides superior resistance to the quinolinone powder and incidental contact with POCl3 or halogenated solvents used during workup. |
| Eye/Face | Snug-fitting chemical splash goggles + Face shield. | Protects against airborne powder during weighing and violent splashing during the highly reactive POCl3 chlorination step. |
| Respiratory | N95/P100 particulate respirator or PAPR. | The compound is a fine powder with unknown chronic cytotoxicity; inhalation must be prevented. Essential if weighing outside a ventilated enclosure. |
| Body Protection | Flame-resistant (FR) lab coat, closed-toe shoes. | FR material is critical because POCl3 reacts violently with moisture and can . |
Operational Workflow & Handling Protocol
The following step-by-step methodology ensures the safe preparation and reaction of 2-(Morpholin-4-yl)quinolin-4(1H)-one.
Step 1: Anhydrous Preparation & Weighing
-
Action: Weigh the quinolinone inside a static-free, localized exhaust ventilation (LEV) environment or a dedicated powder handling hood. Use anti-static weighing boats.
-
Causality: Static electricity can cause the powder to aerosolize. Preventing moisture ingress here prevents a violent exothermic reaction in Step 3.
Step 2: Inert Atmosphere Setup
-
Action: Transfer the powder to a thoroughly dried round-bottom flask.4 for at least 15 minutes[4].
-
Causality: Displacing atmospheric moisture prevents the premature hydrolysis of the chlorinating agent.
Step 3: Reagent Addition (High Hazard)
-
Action: Working strictly inside a certified chemical fume hood, carefully add POCl3 to the flask containing the quinolinone[6]. Equip the flask with a reflux condenser and a calcium chloride drying tube.
-
Causality: 4[4]. The fume hood sash must be pulled down to the lowest workable level.
Step 4: Thermal Activation
-
Action: Gradually 2 using a precisely controlled heating mantle or oil bath[2]. Monitor closely for outgassing.
-
Causality: The substitution of the hydroxyl group (or carbonyl oxygen) with chlorine requires thermal energy to proceed to completion.
Step 5: Controlled Quenching
-
Action: Cool the reaction to room temperature. Slowly and dropwise, pour the mixture over a large excess of crushed ice while stirring vigorously.
-
Causality: Unreacted POCl3 must be destroyed. .
Spill Response & Disposal Plan
Immediate and correct response to spills is critical for maintaining lab integrity.
-
Solid Spill (Quinolinone Powder): Do not sweep, as this generates dust. Use a damp absorbent pad (moistened with a mild solvent like ethanol) to wipe up the powder. Place the contaminated materials in a sealed hazardous waste container.
-
Liquid Spill (Reaction mixture containing POCl3): Evacuate the immediate area. NEVER USE WATER . Cover the spill with dry sand, earth, or a specialized acid neutralizer.7[7].
-
Waste Segregation: The aqueous quench waste will be highly acidic and contain chlorinated organic residues. Neutralize the aqueous layer to pH 6-8 before transferring it to appropriately labeled "Halogenated Organic/Aqueous Mixed Waste" containers.
Operational Safety Visualization
The following diagram illustrates the critical path for safely handling this compound from initial assessment to final disposal.
Figure 1: End-to-end operational safety workflow for handling and reacting 2-(Morpholin-4-yl)quinolin-4(1H)-one.
References
-
National Institutes of Health (NIH) . Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.1
-
ResearchGate . Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.3
-
Cole-Parmer . Material Safety Data Sheet - Phosphorus oxychloride, 99%.6
-
Spectrum Chemical . SAFETY DATA SHEET - PHOSPHORUS OXYCHLORIDE, REAGENT.5
-
CDH Fine Chemical . PHOSPHOROUS OXYCHLORIDE CAS NO 10025-87-3 MATERIAL SAFETY DATA SHEET.4
-
Chemical Bull . Material Safety Data Sheet (MSDS) - Phosphorus Oxychloride.7
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
